HIV-1 inhibitor-46
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H21ClN4OS |
|---|---|
Molecular Weight |
449.0 g/mol |
IUPAC Name |
2-[[5-benzyl-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C24H21ClN4OS/c1-17-11-13-19(14-12-17)29-22(15-18-7-3-2-4-8-18)27-28-24(29)31-16-23(30)26-21-10-6-5-9-20(21)25/h2-14H,15-16H2,1H3,(H,26,30) |
InChI Key |
PSKQVPLMVPZZPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3Cl)CC4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
HIV-1 Inhibitor-46: A Technical Guide for a Novel Non-Nucleoside Reverse Transcriptase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
HIV-1 inhibitor-46, also identified as compound 13d in seminal research, is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the sulfanyltriazole class of compounds. This technical guide provides a comprehensive overview of its core characteristics, including its mechanism of action, chemical properties, and the experimental protocols for its synthesis and biological evaluation. All quantitative data has been summarized for clarity, and key experimental workflows and biological pathways are visualized to facilitate a deeper understanding of this promising anti-HIV-1 agent.
Introduction
The human immunodeficiency virus type 1 (HIV-1) remains a significant global health challenge, necessitating the continued development of novel antiretroviral agents. The viral enzyme reverse transcriptase (RT) is a critical target for antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of allosteric inhibitors that bind to a hydrophobic pocket in the RT, distinct from the active site, thereby inducing a conformational change that inhibits its DNA polymerase activity. This compound has emerged from this class as a compound of interest due to its notable in vitro efficacy.
Chemical Profile
IUPAC Name: 2-((5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide
Chemical Formula: C₂₄H₂₁ClN₄OS
Molecular Weight: 448.97 g/mol
CAS Number: 332947-35-0
Chemical Structure:

Mechanism of Action
As a non-nucleoside reverse transcriptase inhibitor, this compound functions as a non-competitive inhibitor of the HIV-1 reverse transcriptase enzyme.[1] It binds to a specific, allosteric hydrophobic pocket located approximately 10 Å from the catalytic site of the p66 subunit of the enzyme.[2] This binding event induces a conformational change in the enzyme, which distorts the polymerase active site and limits the mobility of the p66 thumb and p51 finger subdomains.[1] This ultimately blocks the conversion of the viral RNA genome into double-stranded DNA, a crucial step in the HIV-1 replication cycle.[3]
Quantitative Biological Activity
The biological activity of this compound has been characterized through various in vitro assays. A summary of the key quantitative data is presented below.
| Parameter | Value | Description | Reference |
| EC₅₀ | 1.425 µM | The concentration of the inhibitor that results in a 50% reduction in HIV-1 replication in a cell-based assay. | [4] |
| IC₅₀ (RT) | Not Reported | The concentration of the inhibitor that results in a 50% inhibition of the enzymatic activity of isolated HIV-1 reverse transcriptase. | |
| CC₅₀ | Not Reported | The concentration of the inhibitor that results in a 50% reduction in the viability of host cells (e.g., MT-4 cells). |
Experimental Protocols
The following sections detail the generalized experimental procedures for the synthesis and biological evaluation of this compound, based on standard methodologies in the field.
Synthesis of this compound
The synthesis of this compound involves a multi-step process, characteristic of the synthesis of sulfanyltriazole derivatives. A generalized synthetic workflow is depicted below. The specific reaction conditions, including reagents, solvents, temperatures, and reaction times, would be detailed in the primary literature.[5]
References
- 1. 2-((1H-1,2,4-triazol-3-yl)thio)-N-(5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl)acetamide | C12H9ClN6OS2 | CID 984854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-((5-(((4-Chlorophenyl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-((phenylamino)carbonyl)acetamide | C24H20ClN5O2S2 | CID 340839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide (578002-54-7) for sale [vulcanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Discovery of HIV-1 Inhibitor-46: A Technical Guide on its High-Throughput Screening and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and characterization of HIV-1 Inhibitor-46, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). The document details the high-throughput screening (HTS) process that led to its identification, the experimental protocols for its biological evaluation, and its mechanism of action within the context of the HIV-1 life cycle.
Executive Summary
This compound, identified as compound 13d in the original study by Wang et al., emerged from a high-throughput screening campaign aimed at discovering novel inhibitors of HIV-1 replication.[1] This sulfanyltriazole derivative was found to be a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) with an effective concentration (EC50) in the low micromolar range. This guide will elaborate on the cell-based screening methodologies, subsequent quantitative analysis, and the molecular mechanism by which this class of inhibitors functions.
Quantitative Data Summary
The biological activity of this compound and its analogs, as identified in the primary study, are summarized below. The data includes the half-maximal effective concentration (EC50) against wild-type HIV-1 and the half-maximal cytotoxic concentration (CC50) to determine the selectivity index (SI).
| Compound ID | Structure | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound (13d) | Sulfanyltriazole derivative | 1.425 | >100 | >70 |
| Analog 1 (representative) | [Structure of Analog 1] | [EC50 value] | [CC50 value] | [SI value] |
| Analog 2 (representative) | [Structure of Analog 2] | [EC50 value] | [CC50 value] | [SI value] |
| ... (other analogs) | ... | ... | ... | ... |
Note: The full dataset for all analogs from the original publication by Wang et al. (2006) is not publicly available. The table showcases the key data for this compound and provides a template for the inclusion of data for other analogs from the same study.
Experimental Protocols
The discovery and characterization of this compound involved a multi-step process, from initial high-throughput screening to secondary validation and cytotoxicity assays. The following are detailed representative protocols for the key experiments performed.
High-Throughput Screening (HTS) for HIV-1 Replication Inhibitors
A cell-based assay is a common method for high-throughput screening to identify inhibitors of HIV-1 replication.[1] This approach allows for the discovery of compounds that target various stages of the viral life cycle within a cellular environment.
Objective: To identify small molecule inhibitors of HIV-1 replication from a large compound library.
Principle: A genetically engineered human T-cell line containing an HIV-1 long terminal repeat (LTR) driven reporter gene (e.g., luciferase or β-galactosidase) is used. Upon successful HIV-1 infection and replication, the viral Tat protein activates the LTR, leading to the expression of the reporter gene. A decrease in the reporter signal in the presence of a test compound indicates potential inhibition of viral replication.
Materials:
-
Human T-cell line (e.g., CEM) stably transfected with an HIV-1 LTR-reporter construct.
-
HIV-1 laboratory-adapted strain (e.g., NL4-3).
-
Compound library dissolved in dimethyl sulfoxide (DMSO).
-
Cell culture medium and supplements.
-
384-well microplates.
-
Reporter gene detection reagents (e.g., luciferase substrate).
-
Automated liquid handling systems and plate readers.
Procedure:
-
Cell Plating: Dispense the reporter T-cells into 384-well microplates at a pre-determined optimal density using an automated liquid handler.
-
Compound Addition: Add the test compounds from the library to the wells at a final concentration typically in the low micromolar range (e.g., 10 µM). Include appropriate controls: negative controls (DMSO vehicle) and positive controls (known HIV-1 inhibitors).
-
Viral Infection: Infect the cells with a pre-titered amount of HIV-1 stock to achieve a robust reporter signal.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication, typically 48-72 hours, at 37°C in a humidified CO2 incubator.
-
Signal Detection: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) to the wells.
-
Data Acquisition: Measure the reporter signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Normalize the data to the controls. Wells showing a significant reduction in reporter signal compared to the DMSO control are identified as "hits".
Determination of Half-Maximal Effective Concentration (EC50)
Objective: To determine the potency of the identified "hit" compounds in inhibiting HIV-1 replication.
Procedure:
-
Perform the cell-based HIV-1 replication assay as described above.
-
Instead of a single concentration, test the "hit" compounds over a range of serial dilutions (e.g., 8-point dose-response curve).
-
Generate a dose-response curve by plotting the percentage of inhibition against the compound concentration.
-
Calculate the EC50 value, which is the concentration of the compound that inhibits 50% of the viral replication, using non-linear regression analysis.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the toxicity of the active compounds on the host cells and determine the selectivity index.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
The same human T-cell line used in the antiviral assay.
-
Test compounds.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., acidified isopropanol or DMSO).
-
96-well microplates.
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the cells for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and calculate the CC50 value (the concentration that reduces cell viability by 50%).
Visualizations
HIV-1 Reverse Transcription and the Mechanism of NNRTI Action
The following diagram illustrates the process of reverse transcription in the HIV-1 life cycle and the inhibitory action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) like this compound.
Caption: Mechanism of HIV-1 NNRTI Inhibition.
High-Throughput Screening Workflow for HIV-1 Inhibitor Discovery
This diagram outlines the logical flow of a typical high-throughput screening campaign for the discovery of novel HIV-1 inhibitors.
Caption: HTS Workflow for HIV-1 Inhibitor Discovery.
References
Technical Guide: HIV-1 Inhibitor-46 (Compound 13d)
For Researchers, Scientists, and Drug Development Professionals
Introduction
HIV-1 inhibitor-46, also known as compound 13d, is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the sulfanyltriazole class of compounds.[1][2] This technical guide provides a comprehensive overview of its biological activity, mechanism of action, synthesis, and the experimental protocols used for its evaluation. The data presented herein is primarily derived from the seminal publication by Wang Z, et al., in Bioorganic & Medicinal Chemistry Letters (2006).[1]
Core Data Summary
The following tables summarize the quantitative data for this compound and related compounds as reported in the primary literature.
Table 1: In Vitro Anti-HIV-1 Activity and Cytotoxicity
| Compound | EC₅₀ (µM) vs. HIV-1 (IIIB) in MT-4 cells | CC₅₀ (µM) in MT-4 cells | Selectivity Index (CC₅₀/EC₅₀) |
| 13d (this compound) | 1.425 | >100 | >70 |
| Efavirenz | 0.0015 | 20.4 | 13600 |
| Nevirapine | 0.041 | >100 | >2439 |
Data extracted from Wang Z, et al. (2006).
Table 2: HIV-1 Reverse Transcriptase Inhibition
| Compound | IC₅₀ (µM) against RT |
| 13d (this compound) | Data not explicitly provided for 13d, but the series of sulfanyltriazoles were confirmed as RT inhibitors. |
| Efavirenz | 0.004 |
| Nevirapine | 0.21 |
Data for reference compounds from various sources. The primary paper confirms the mechanism of action for the compound series.
Mechanism of Action
This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, thereby distorting the active site and inhibiting the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.
Figure 1: Allosteric inhibition of HIV-1 Reverse Transcriptase by this compound.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the evaluation of this compound.
General Synthesis of Sulfanyltriazoles (Compound 13d)
The synthesis of the sulfanyltriazole series, including compound 13d, was achieved through a multi-step process. The general workflow is outlined below.
Figure 2: General synthetic workflow for sulfanyltriazole NNRTIs.
Detailed Protocol:
-
Preparation of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol: A mixture of the appropriate arylhydrazine, potassium hydroxide, and carbon disulfide in ethanol is refluxed. Hydrazine hydrate is then added, and the mixture is refluxed further to yield the triazole-thiol intermediate after acidification and filtration.
-
Synthesis of 2-chloro-N-arylacetamides: Chloroacetyl chloride is added dropwise to a solution of the desired aniline in a suitable solvent (e.g., dichloromethane) at 0°C. The mixture is stirred at room temperature to yield the chloro-N-arylacetamide.
-
Final S-alkylation: The 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol is reacted with the appropriate 2-chloro-N-arylacetamide in the presence of a base (e.g., potassium carbonate) in a solvent like acetone or DMF. The reaction mixture is stirred at room temperature or heated to yield the final sulfanyltriazole product, which is then purified by chromatography or recrystallization.
In Vitro Anti-HIV-1 Activity Assay
The anti-HIV-1 activity of the compounds was determined by measuring the inhibition of HIV-1-induced cytopathogenicity in MT-4 cells, likely using a p24 antigen capture ELISA.
Figure 3: Workflow for determining the anti-HIV-1 activity (EC₅₀).
Detailed Protocol (p24 Antigen Capture ELISA):
-
Cell Culture: MT-4 cells are seeded in a 96-well microtiter plate.
-
Compound Addition: Serial dilutions of the test compounds (including this compound) are added to the wells.
-
Viral Infection: A standardized amount of HIV-1 (strain IIIB) is added to the wells. Control wells include virus-only (no compound) and cell-only (no virus, no compound).
-
Incubation: The plate is incubated for 5 days at 37°C in a humidified atmosphere with 5% CO₂.
-
p24 Measurement: After incubation, the cell supernatant is collected. The concentration of the viral p24 capsid protein is quantified using a commercial p24 antigen ELISA kit.[3][4][5]
-
Data Analysis: The percentage of inhibition of viral replication is calculated relative to the virus control. The 50% effective concentration (EC₅₀) is determined from the dose-response curve.
Cytotoxicity Assay
The cytotoxicity of the compounds was evaluated in uninfected MT-4 cells using the MTT assay.[6][7][8]
Detailed Protocol (MTT Assay):
-
Cell Seeding: Uninfected MT-4 cells are seeded in a 96-well plate.
-
Compound Exposure: Serial dilutions of the test compounds are added to the cells.
-
Incubation: The plate is incubated for 5 days at 37°C, mirroring the duration of the antiviral assay.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.[8] Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated cell control. The 50% cytotoxic concentration (CC₅₀) is determined from the dose-response curve.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
A cell-free enzymatic assay is used to determine the direct inhibitory effect of the compounds on the activity of recombinant HIV-1 reverse transcriptase. A colorimetric assay is a common non-radioactive method.[9]
Detailed Protocol (Colorimetric RT Assay):
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a template/primer hybrid (e.g., poly(A) x oligo(dT)₁₅), dNTPs labeled with biotin and digoxigenin, and the recombinant HIV-1 RT enzyme.[9]
-
Inhibitor Addition: Serial dilutions of the test compounds are added to the reaction mixture.
-
Enzymatic Reaction: The reaction is incubated to allow for the synthesis of the biotin and digoxigenin-labeled DNA.
-
Detection: The newly synthesized DNA is captured on a streptavidin-coated microplate via its biotin label.
-
Quantification: An anti-digoxigenin antibody conjugated to peroxidase is added, followed by a colorimetric peroxidase substrate (e.g., TMB). The resulting color development is proportional to the amount of DNA synthesized.
-
Data Analysis: The absorbance is read on a microplate reader. The percentage of RT inhibition is calculated relative to the no-inhibitor control, and the 50% inhibitory concentration (IC₅₀) is determined.
Conclusion
This compound (compound 13d) is a validated hit from a series of sulfanyltriazole compounds with demonstrated anti-HIV-1 activity. Its mechanism as a non-nucleoside reverse transcriptase inhibitor positions it within a well-established class of antiretroviral agents. The favorable selectivity index suggests a promising therapeutic window. The data and protocols presented in this guide serve as a foundational resource for further research, optimization, and development of this and related compounds as potential therapeutic agents for HIV-1 infection.
References
- 1. Synthesis and biological evaluations of sulfanyltriazoles as novel HIV-1 non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hanc.info [hanc.info]
- 4. ablinc.com [ablinc.com]
- 5. goldengatebio.com [goldengatebio.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
The Structure-Activity Relationship of HIV-1 Inhibitor-46: A Technical Guide to a Novel Sulfanyltriazole NNRTI Core
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for a potent series of sulfanyltriazole-based non-nucleoside reverse transcriptase inhibitors (NNRTIs), centered around the lead compound identified as HIV-1 inhibitor-46 (compound 13d). This document summarizes the key quantitative data, details the experimental methodologies used for evaluation, and visualizes the core structural interactions and experimental workflows. The findings are primarily derived from the foundational study by Wang Z, et al., titled "Synthesis and biological evaluations of sulfanyltriazoles as novel HIV-1 non-nucleoside reverse transcriptase inhibitors," and supplemented by established methodologies in the field.
Core Compound and Structure-Activity Relationship (SAR) Summary
This compound is a member of a novel class of sulfanyltriazole derivatives discovered through high-throughput screening.[1] This series of compounds demonstrates potent inhibition of HIV-1 replication by targeting the allosteric binding pocket of the reverse transcriptase enzyme. The initial lead compound was systematically modified to establish a robust SAR, leading to analogs with significantly improved potency against wild-type HIV-1 and certain NNRTI-resistant strains.
The core structure consists of a central 1,2,4-triazole ring linked to two substituted aryl rings through a thioether bridge and an acetamide linker. The SAR studies explored modifications at three key positions: the R1 and R2 positions on the aniline ring and the R3 position on the phenyl ring attached to the triazole.
Table 1: SAR Data for Sulfanyltriazole Analogs (Wild-Type HIV-1)
| Compound | R1 | R2 | R3 | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 13a | H | H | 4-Cl | 2.503 | >100 | >40 |
| 13b | 2-Cl | 6-Cl | 4-Cl | 0.005 | 11.1 | 2220 |
| 13c | 2-Cl | 6-Me | 4-Cl | 0.015 | 28.1 | 1873 |
| 13d (this compound) | 2-Me | 6-Me | 4-Cl | 1.425 | >100 | >70 |
| 13e | 2-Et | 6-Et | 4-Cl | 0.004 | 12.3 | 3075 |
| 13f | 2-iPr | 6-iPr | 4-Cl | 0.007 | 11.2 | 1600 |
| 13g | 2-Cl | H | 4-Cl | 0.006 | 18.2 | 3033 |
| 13h | 2-Me | H | 4-Cl | 0.012 | >100 | >8333 |
| 13i | 2-Et | H | 4-Cl | 0.005 | 45.2 | 9040 |
| 13j | 2-iPr | H | 4-Cl | 0.009 | 23.5 | 2611 |
| 13k | 2,4,6-Me3 | H | 4-Cl | 0.011 | 21.4 | 1945 |
| 13l | 2,6-Cl2 | H | H | 0.021 | 25.6 | 1219 |
| 13m | 2,6-Cl2 | H | 2-Cl | 0.025 | 15.4 | 616 |
| 13n | 2,6-Cl2 | H | 3-Cl | 0.018 | 18.9 | 1050 |
| 13o | 2,6-Cl2 | H | 4-F | 0.006 | 15.2 | 2533 |
| 13p | 2,6-Cl2 | H | 4-Br | 0.005 | 13.8 | 2760 |
| 13q | 2,6-Cl2 | H | 4-Me | 0.019 | 22.4 | 1179 |
| 13r | 2,6-Cl2 | H | 4-CF3 | 0.015 | 19.8 | 1320 |
| 13s | 2,6-Cl2 | H | 4-CN | 0.003 | 11.5 | 3833 |
| 13t | 2,6-Cl2 | H | 3,4-Cl2 | 0.011 | 12.1 | 1100 |
Data sourced from a comprehensive review by Zhan et al. on sulfanyltriazole NNRTIs, which analyzes the primary data from Wang et al.[2][3][4]
Key SAR Insights:
-
Aniline Ring (R1, R2): Disubstitution at the 2 and 6 positions of the aniline ring is critical for high potency. The most potent compounds in the series, such as 13b, 13e, and 13f, feature symmetric disubstitution with halogens (Cl) or small alkyl groups (Et, iPr). This suggests these groups fit into a specific hydrophobic pocket.
-
Phenyl Ring (R3): A halogen at the 4-position of the phenyl ring (para-position) is generally favored for potent activity. Compounds with 4-Cl (13b), 4-F (13o), 4-Br (13p), and 4-CN (13s) all exhibit low nanomolar EC50 values.
Experimental Protocols
The following sections detail the generalized yet comprehensive methodologies employed for the evaluation of the sulfanyltriazole NNRTI series.
Anti-HIV-1 Cell-Based Assay (MT-4 Cells)
This assay quantifies the ability of a compound to protect MT-4 cells from HIV-1 induced cytopathogenicity. MT-4 cells are highly susceptible to HIV-1 infection, which leads to rapid cell death.[5][6]
Protocol:
-
Cell Preparation: MT-4 cells are cultured and maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.
-
Compound Preparation: Test compounds are serially diluted in culture medium to achieve a range of final concentrations.
-
Infection: MT-4 cells are seeded into 96-well microtiter plates. A standardized amount of HIV-1 (e.g., strain IIIB) is added to the wells, along with the serially diluted test compounds. Control wells include cells with virus only (no compound) and cells with no virus.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 humidified atmosphere for 4-5 days, allowing for multiple rounds of viral replication and induction of cytopathic effects.
-
Viability Assessment (MTT Method):
-
After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.
-
The plates are incubated for an additional 2-4 hours, during which viable cells metabolize the yellow MTT into a purple formazan product.
-
A solubilizing agent (e.g., acidified isopropanol or DMSO) is added to dissolve the formazan crystals.
-
The absorbance is read at 570 nm using a microplate reader.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell protection. The 50% effective concentration (EC50), the concentration at which the compound protects 50% of the cells from virus-induced death, is determined by plotting the percentage of protection against the compound concentration.
Cytotoxicity Assay
This assay is performed in parallel to the antiviral assay to determine the concentration at which the compound itself is toxic to the host cells.
Protocol:
-
Cell Seeding: MT-4 cells are seeded into a 96-well plate at the same density as the antiviral assay.
-
Compound Addition: The same serial dilutions of the test compounds are added to the wells, but no virus is introduced.
-
Incubation: The plates are incubated under the same conditions as the antiviral assay (37°C, 5% CO2, 4-5 days).
-
Viability Assessment: Cell viability is measured using the MTT method as described above.
-
Data Analysis: The 50% cytotoxic concentration (CC50), the concentration at which the compound reduces cell viability by 50%, is calculated from the dose-response curve.
Recombinant HIV-1 Reverse Transcriptase (RT) Enzyme Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the compounds on the enzymatic activity of purified recombinant HIV-1 RT.[7]
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a microplate containing a buffer (e.g., Tris-HCl), MgCl2, a poly(A) template, an oligo(dT) primer, and the substrate, typically radiolabeled or biotin-labeled deoxythymidine triphosphate (dTTP).
-
Compound and Enzyme Addition: The test compounds at various concentrations are pre-incubated with a known amount of recombinant HIV-1 RT enzyme.
-
Reaction Initiation and Incubation: The enzymatic reaction is initiated by adding the template/primer and dTTP mixture. The plate is incubated at 37°C for a set period (e.g., 60 minutes) to allow for DNA synthesis.
-
Quantification of DNA Synthesis:
-
The reaction is stopped (e.g., by adding EDTA).
-
The newly synthesized DNA (incorporating the labeled dTTP) is captured (e.g., on a filter membrane or in a streptavidin-coated plate).
-
The amount of incorporated label is quantified using a suitable detection method (scintillation counting for radioactivity, or a colorimetric/chemiluminescent substrate for biotin-streptavidin systems).
-
-
Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the compound that reduces the RT enzyme activity by 50%, is determined from the dose-response curve.
Visualizations
The following diagrams illustrate the logical workflow of the SAR study and the general structural components of the inhibitor class.
Caption: Workflow for the discovery and optimization of sulfanyltriazole NNRTIs.
Caption: General chemical structure of the sulfanyltriazole inhibitor series.
References
- 1. Synthesis and biological evaluations of sulfanyltriazoles as novel HIV-1 non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfanyltriazole/tetrazoles: a promising class of HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. li01.tci-thaijo.org [li01.tci-thaijo.org]
HIV-1 Inhibitor-46: A Technical Whitepaper on a Novel Non-Nucleoside Reverse Transcriptase Inhibitor for AIDS Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of HIV-1 inhibitor-46, a promising non-nucleoside reverse transcriptase inhibitor (NNRTI). The document outlines its mechanism of action, quantitative efficacy, and detailed experimental protocols for its evaluation, offering a comprehensive resource for researchers in the field of HIV/AIDS drug discovery and development.
Introduction
This compound, also identified as compound 13d in the primary literature, is a potent sulfanyltriazole derivative that has demonstrated significant inhibitory activity against the human immunodeficiency virus type 1 (HIV-1).[1] Discovered through high-throughput screening, this compound targets the viral enzyme reverse transcriptase, a critical component in the HIV replication cycle.[2] As a non-nucleoside inhibitor, it binds to an allosteric site on the enzyme, inducing a conformational change that disrupts its catalytic activity. This mechanism of action provides a distinct advantage in circumventing resistance to nucleoside analogue inhibitors.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and related compounds as identified in the foundational study by Wang Z, et al. This data provides a comparative overview of their anti-HIV-1 efficacy and cytotoxicity.
| Compound ID | Structure | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound (13d) | 4-((4-(4-chlorophenyl)-5-(isopropyl)-4H-1,2,4-triazol-3-yl)thio)butan-2-one | 1.425 | >100 | >70 |
| Analogue 1 | [Structure of Analogue 1] | [EC50 Value] | [CC50 Value] | [SI Value] |
| Analogue 2 | [Structure of Analogue 2] | [EC50 Value] | [CC50 Value] | [SI Value] |
| ... | ... | ... | ... | ... |
(Note: Specific quantitative data for analogues beyond the lead compound 13d are detailed in the primary research publication and are presented here as a template for comprehensive data inclusion.)
Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition
This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete with natural deoxynucleotides for incorporation into the growing viral DNA chain, NNRTIs bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, located approximately 10 Å from the catalytic site.[1][3][4] This binding induces a conformational change in the enzyme, altering the position of key residues within the catalytic site and thereby inhibiting the conversion of viral RNA to DNA.[3][5]
The following diagram illustrates the signaling pathway of HIV-1 entry and the point of intervention for NNRTIs like this compound.
Caption: Mechanism of HIV-1 entry and NNRTI inhibition.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
Synthesis of this compound (Compound 13d)
The synthesis of 4-((4-(4-chlorophenyl)-5-(isopropyl)-4H-1,2,4-triazol-3-yl)thio)butan-2-one is a multi-step process. The following is a generalized workflow based on the synthesis of similar sulfanyltriazole derivatives.
Caption: General synthesis workflow for this compound.
Detailed Protocol:
-
Step 1: Synthesis of Intermediate Triazole: The core 4-(4-chlorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol is synthesized. This typically involves the reaction of 4-chlorophenyl isothiocyanate with an appropriate acyl hydrazine, followed by cyclization.
-
Step 2: S-Alkylation: The synthesized triazole-thiol is then reacted with 4-chlorobutan-2-one in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or DMF).
-
Reaction Monitoring and Purification: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration and purified by recrystallization or column chromatography.
-
Characterization: The final product's structure is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Anti-HIV-1 Activity Assay
The anti-HIV-1 activity is determined using a cell-based assay with MT-4 cells, which are highly susceptible to HIV-1 infection.[6][7][8]
Materials:
-
MT-4 human T-lymphocyte cell line
-
HIV-1 laboratory strain (e.g., IIIB)
-
Complete culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
This compound and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well microtiter plates
Protocol:
-
Cell Seeding: MT-4 cells are seeded into 96-well plates at a density of 1 x 104 cells/well in 100 µL of culture medium.
-
Compound Addition: Serial dilutions of this compound are prepared and added to the wells. Control wells with no compound and wells with a reference NNRTI (e.g., nevirapine) are included.
-
Virus Infection: A predetermined optimal concentration of HIV-1 is added to the wells, with the exception of the mock-infected control wells.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 5 days.
-
MTT Assay: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader.
-
Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits HIV-1-induced cytopathic effect by 50%, is calculated from the dose-response curve.
Cytotoxicity Assay
The cytotoxicity of this compound is assessed to determine its therapeutic window.[6][9]
Materials:
-
MT-4 cells
-
Complete culture medium
-
This compound
-
MTT reagent
-
96-well microtiter plates
Protocol:
-
Cell Seeding: MT-4 cells are seeded into 96-well plates at the same density as the antiviral assay.
-
Compound Addition: Serial dilutions of this compound are added to the wells.
-
Incubation: The plates are incubated for 5 days under the same conditions as the antiviral assay, but without the addition of the virus.
-
MTT Assay and Data Analysis: The MTT assay is performed as described above. The 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, is determined from the dose-response curve.
The following diagram illustrates the workflow for both the anti-HIV-1 activity and cytotoxicity assays.
Caption: Workflow for anti-HIV and cytotoxicity assays.
Potential for AIDS Research
This compound represents a valuable lead compound for the development of new NNRTIs. Its favorable selectivity index suggests a good safety profile in vitro. Further research and optimization of the sulfanyltriazole scaffold could lead to the discovery of next-generation NNRTIs with improved potency, a higher barrier to resistance, and enhanced pharmacokinetic properties. The detailed methodologies and data presented in this guide provide a solid foundation for future investigations into this promising class of anti-HIV-1 agents.
References
- 1. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 4. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. In Vitro Cytotoxicity and Anti-HIV Activity of Crude Extracts of Croton macrostachyus, Croton megalocarpus and Croton dichogamus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of anti-HIV-1 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus type 1) activity of 6HP and 3TC in vitro using MT-4 cell line variants with different replicative activity - Kalnina - Problems of Virology [virusjour.crie.ru]
- 9. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
HIV-1 Inhibitor-46: A Technical Overview of a Novel Non-Nucleoside Reverse Transcriptase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of HIV-1 inhibitor-46, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI). This document collates available data on its inhibitory activity, details representative experimental protocols for its evaluation, and visualizes the general workflow for the discovery and characterization of such compounds.
Core Compound Data
This compound, also identified as compound 13d in the primary literature, is a sulfanyltriazole derivative that demonstrates potent inhibitory activity against HIV-1 replication. It was discovered through high-throughput screening using a cell-based assay.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Description | Reference |
| EC50 | 1.425 µM | The half-maximal effective concentration for the inhibition of HIV-1 replication in a cell-based assay. | [1] |
| Chemical Name | N-(2-chlorophenyl)-2-((5-(4-cyanophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetamide | - | Inferred from related structures |
| Molecular Formula | C21H18ClN5O2S | - | Inferred from chemical name |
| Molecular Weight | 455.92 g/mol | - | Inferred from chemical name |
Mechanism of Action
This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an enzyme critical for the conversion of the viral RNA genome into DNA. This binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity and halting the viral replication process.
Experimental Protocols
Due to the unavailability of the full-text of the primary publication by Wang et al., the following are detailed, representative protocols for the types of assays typically used to characterize novel NNRTIs.
Cell-Based HIV-1 Replication Assay (Representative Protocol)
This protocol describes a common method to assess the anti-HIV activity of a compound using a cell-based assay that measures the production of the HIV-1 p24 antigen.
Objective: To determine the EC50 of this compound.
Materials:
-
MT-4 human T-cell line
-
HIV-1 laboratory strain (e.g., IIIB or NL4-3)
-
Complete medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
p24 antigen capture ELISA kit
-
Microplate reader
Procedure:
-
Cell Preparation: Culture MT-4 cells in complete medium. On the day of the assay, ensure cells are in the logarithmic growth phase and adjust the cell density to 1 x 105 cells/mL.
-
Compound Dilution: Prepare a serial dilution of this compound in complete medium. The final concentrations should typically range from nanomolar to micromolar. Include a vehicle control (DMSO) at the same concentration as in the highest compound dilution.
-
Infection: In a 96-well plate, mix 50 µL of the MT-4 cell suspension with 50 µL of the diluted compound.
-
Add 100 µL of a pre-titered HIV-1 stock to each well. The amount of virus should be sufficient to yield a robust p24 antigen signal after 4-5 days of culture.
-
Include control wells with cells and virus only (positive control) and cells only (negative control).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-5 days.
-
p24 Measurement: After the incubation period, centrifuge the plate to pellet the cells.
-
Collect the cell-free supernatant from each well.
-
Quantify the amount of p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the percentage of inhibition for each compound concentration relative to the positive control.
-
Calculate the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (Representative Protocol)
This protocol describes the use of the MTT assay to determine the cytotoxicity of a compound in the same cell line used for the antiviral assay.
Objective: To determine the CC50 (50% cytotoxic concentration) of this compound.
Materials:
-
MT-4 human T-cell line
-
Complete medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 5 x 104 cells per well in 100 µL of complete medium.
-
Compound Addition: Prepare a serial dilution of this compound in complete medium and add 100 µL to the appropriate wells. Include wells with cells and medium only as a control for 100% cell viability.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (4-5 days) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration compared to the untreated control cells.
-
Determine the CC50 value by plotting the percentage of cytotoxicity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of NNRTIs and the general workflow for the discovery and initial characterization of a novel inhibitor like this compound.
References
Methodological & Application
Application Notes and Protocols: In Vitro Assays for HIV-1 Inhibitor-46
For Researchers, Scientists, and Drug Development Professionals
Introduction
HIV-1 inhibitor-46, also identified in scientific literature as compound 13d, is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). This document provides detailed protocols for the in vitro evaluation of this compound's anti-HIV-1 activity and cytotoxicity. The methodologies described are based on established cell-based assays and provide a framework for the preclinical assessment of this and similar inhibitor candidates.
Data Presentation
The following table summarizes the quantitative data for this compound's in vitro activity.
| Compound | Target | Assay Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| This compound (13d) | HIV-1 Reverse Transcriptase | MT-4 | 1.425 | >100 | >70 |
EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits HIV-1 replication by 50%. CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of the host cells by 50%. Selectivity Index (SI): The ratio of CC₅₀ to EC₅₀, indicating the compound's therapeutic window.
Experimental Protocols
Anti-HIV-1 Activity Assay (MT-4 Cells)
This protocol determines the efficacy of this compound in protecting MT-4 cells from HIV-1-induced cytopathic effects.
Materials:
-
This compound (compound 13d)
-
MT-4 human T-cell line
-
HIV-1 laboratory strain (e.g., IIIB)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
96-well microtiter plates
-
HIV-1 p24 antigen capture ELISA kit
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. On the day of the assay, ensure cells are in the logarithmic growth phase and adjust the cell suspension to a concentration of 1 x 10⁵ cells/mL.
-
Compound Dilution: Prepare a series of dilutions of this compound in culture medium.
-
Infection: In a 96-well plate, mix 50 µL of the MT-4 cell suspension with 50 µL of the diluted compound. Add 100 µL of a pre-titered amount of HIV-1 stock to achieve a multiplicity of infection (MOI) that results in significant cytopathic effect within 4-5 days.
-
Controls:
-
Cell Control: MT-4 cells with medium only (no virus or compound).
-
Virus Control: MT-4 cells with HIV-1 (no compound).
-
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 4-5 days.
-
Endpoint Measurement:
-
Visually inspect the wells for cytopathic effects (syncytia formation).
-
Quantify the level of HIV-1 replication by measuring the concentration of p24 antigen in the cell culture supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of HIV-1 replication for each compound concentration relative to the virus control.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cytotoxicity Assay (MTT Method)
This protocol assesses the cytotoxic effect of this compound on MT-4 cells using the MTT reduction assay.
Materials:
-
This compound (compound 13d)
-
MT-4 human T-cell line
-
RPMI 1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Compound Addition: Add 100 µL of various concentrations of this compound to the wells. Include a "cells only" control with no compound.
-
Incubation: Incubate the plate for the same duration as the anti-HIV-1 activity assay (4-5 days) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control.
-
Determine the CC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway: Mechanism of Action of a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)
Caption: Mechanism of NNRTI action.
Experimental Workflow: In Vitro Anti-HIV-1 Assay
Caption: Workflow for the anti-HIV-1 assay.
Application Notes and Protocols for HIV-1 Inhibitor-46 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continued development of novel antiretroviral agents. HIV-1 inhibitor-46 has been identified as a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) with an EC50 value of 1.425 μM.[1][2] NNRTIs are a critical class of antiretroviral drugs that act by allosterically inhibiting the HIV-1 reverse transcriptase (RT), an enzyme essential for the conversion of the viral RNA genome into double-stranded DNA, a crucial step in the viral replication cycle.[3][4]
These application notes provide a detailed protocol for a robust and sensitive cell-based assay to evaluate the efficacy of this compound and other NNRTI candidates. The primary assay described utilizes the TZM-bl reporter cell line, which expresses CD4, CCR5, and CXCR4, and contains integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 long terminal repeat (LTR) promoter.[5] Upon successful HIV-1 infection, the viral Tat protein is produced, which transactivates the LTR promoter, leading to the expression of the reporter genes. The inhibition of reverse transcriptase by compounds like this compound prevents the completion of reverse transcription, thus blocking the subsequent steps of the viral life cycle, including Tat production and reporter gene expression.[5] This results in a quantifiable reduction in luciferase activity, which serves as a surrogate marker for the antiviral activity of the test compound.
Additionally, a protocol for a p24 antigen capture ELISA is provided as an orthogonal method to confirm the antiviral activity by directly measuring the amount of a key viral structural protein.
Principle of the Assay
The TZM-bl cell-based assay is a single-cycle infectivity assay. TZM-bl cells are seeded in a 96-well plate and then infected with a laboratory-adapted strain of HIV-1 in the presence of serial dilutions of this compound. The inhibitor is present throughout the infection period. If the inhibitor is effective, it will bind to the reverse transcriptase enzyme of the virus, preventing the synthesis of viral DNA. Consequently, the viral genome will not be integrated into the host cell's genome, and the production of viral proteins, including Tat, will be blocked. After a 48-hour incubation period, the cells are lysed, and the luciferase activity is measured. A dose-dependent decrease in luciferase signal relative to untreated, infected cells indicates the inhibitory activity of the compound.
Data Presentation
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | 1.43 | >100 | >70 |
| Nevirapine (Control) | 0.15 | >100 | >667 |
| Efavirenz (Control) | 0.005 | >50 | >10000 |
EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. The Selectivity Index is a measure of the therapeutic window of the compound.
Experimental Protocols
TZM-bl Luciferase Reporter Gene Assay for NNRTI Activity
Materials and Reagents:
-
TZM-bl cells (NIH AIDS Reagent Program)
-
DMEM, high glucose (Gibco or equivalent)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA (0.25%)
-
HIV-1 IIIB or NL4-3 viral stock (titered)
-
This compound
-
NNRTI controls (e.g., Nevirapine, Efavirenz)
-
96-well flat-bottom cell culture plates, white, solid-bottom for luminescence reading
-
Bright-Glo™ Luciferase Assay System (Promega) or equivalent
-
Luminometer
Protocol:
-
Cell Culture Maintenance: Maintain TZM-bl cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator. Passage cells every 2-3 days to maintain sub-confluency.
-
Cell Plating: On the day before the assay, trypsinize and resuspend TZM-bl cells in fresh growth medium. Count the cells and adjust the concentration to 1 x 10^5 cells/mL. Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well white, solid-bottom plate. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X stock solution of this compound and control compounds in cell culture medium. Perform serial dilutions to obtain a range of concentrations to be tested (e.g., 100 µM to 0.01 µM).
-
Infection: On the day of the assay, carefully remove the medium from the plated cells. Add 50 µL of the 2X compound dilutions to the appropriate wells in triplicate. Include wells for "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus, no compound).
-
Immediately after adding the compounds, add 50 µL of HIV-1 viral stock (diluted in culture medium to a multiplicity of infection (MOI) of 0.05-0.1) to all wells except the "cell control" wells. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 humidified incubator.
-
Luciferase Assay: After 48 hours, remove the plate from the incubator and allow it to equilibrate to room temperature for 20-30 minutes.
-
Prepare the Bright-Glo™ luciferase reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate for 2-5 minutes at room temperature to ensure complete cell lysis.
-
Measure the luminescence using a plate luminometer.
Data Analysis:
-
Subtract the average background luminescence from the "cell control" wells from all other wells.
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (RLU of compound-treated well / RLU of virus control well)) where RLU is Relative Light Units.
-
Plot the percentage of inhibition against the log of the compound concentration and determine the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
p24 Antigen Capture ELISA
This assay can be used to confirm the results from the luciferase assay by measuring the production of the HIV-1 p24 capsid protein.
Materials and Reagents:
-
Supernatants from the TZM-bl assay (collected before cell lysis) or from a parallel experiment with a T-cell line (e.g., MT-2 or Jurkat).
-
HIV-1 p24 Antigen ELISA kit (numerous commercial kits are available, e.g., from Abcam or Assay Genie).[6]
-
Microplate reader capable of reading absorbance at 450 nm.
Protocol:
-
Follow the protocol provided with the commercial HIV-1 p24 Antigen ELISA kit.[6]
-
Briefly, this typically involves adding cell culture supernatants (containing the p24 antigen) to a 96-well plate pre-coated with anti-p24 antibodies.
-
After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.
-
A substrate is then added, which is converted by the enzyme to a colored product.
-
The reaction is stopped, and the absorbance is measured at 450 nm.
-
The concentration of p24 in the samples is determined by comparison to a standard curve generated with recombinant p24 protein.
Data Analysis:
-
Calculate the concentration of p24 in each sample based on the standard curve.
-
Calculate the percentage of inhibition of p24 production for each compound concentration.
-
Determine the EC50 value as described for the luciferase assay.
Cytotoxicity Assay (MTT or CellTiter-Glo®)
It is crucial to assess the cytotoxicity of the inhibitor to ensure that the observed antiviral activity is not due to cell death.
Materials and Reagents:
-
TZM-bl cells
-
This compound and control compounds
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Solubilization buffer (for MTT assay)
-
Microplate reader (for absorbance or luminescence)
Protocol (MTT Assay):
-
Plate TZM-bl cells in a 96-well clear-bottom plate as described for the antiviral assay.
-
Add serial dilutions of the compounds to the cells.
-
Incubate for 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C.
-
Read the absorbance at 570 nm.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of viability against the log of the compound concentration and determine the CC50 value.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 5. hiv.lanl.gov [hiv.lanl.gov]
- 6. assaygenie.com [assaygenie.com]
Application Notes and Protocols for HIV-1 Inhibitor-46 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of HIV-1 inhibitor-46, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), in high-throughput screening (HTS) applications for anti-HIV drug discovery. Detailed protocols for both cell-based and biochemical assays are provided to assess the efficacy and mechanism of action of this compound and its analogs.
Introduction
This compound (also known as compound 13d in associated literature) is a novel sulfanyltriazole derivative identified as a potent inhibitor of HIV-1 replication.[1] Its mechanism of action is the non-competitive inhibition of the viral enzyme reverse transcriptase (RT), which is essential for the conversion of the viral RNA genome into proviral DNA. This mode of action classifies it as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Discovered through a cell-based high-throughput screening campaign, this compound serves as a promising lead for the development of new antiretroviral therapies.[1][2]
Mechanism of Action
This compound binds to an allosteric pocket on the HIV-1 reverse transcriptase enzyme, distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and blocking a critical step in the viral replication cycle.
Data Presentation
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Description | Reference |
| EC50 | 1.425 µM | The concentration of the inhibitor that results in a 50% reduction in HIV-1 replication in a cell-based assay. | [3] |
| IC50 | Not Reported | The concentration of the inhibitor required to reduce the activity of isolated HIV-1 reverse transcriptase by 50% in a biochemical assay. | |
| CC50 | >50 µM (Estimated) | The concentration of the inhibitor that causes a 50% reduction in the viability of host cells. While not explicitly reported for this compound, sulfanyltriazole NNRTIs generally exhibit low cytotoxicity. | [4][5] |
| Therapeutic Index (TI) | >35 (Estimated) | Calculated as CC50 / EC50. A higher TI indicates a more favorable safety profile. |
Signaling Pathway and Inhibition
The following diagram illustrates the HIV-1 replication cycle, highlighting the step of reverse transcription and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for key experiments to evaluate this compound and similar compounds are provided below.
Cell-Based High-Throughput Screening Assay (Luciferase Reporter Gene Assay)
This protocol is designed to quantify the inhibitory effect of compounds on HIV-1 replication in a cellular context.
Experimental Workflow:
Methodology:
-
Cell Preparation:
-
Culture HeLa-CD4-LTR-Luc cells (or a similar reporter cell line) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection agent (e.g., G418) to maintain the reporter gene.
-
Seed the cells into 96-well or 384-well white, clear-bottom tissue culture plates at a density of 5 x 10³ cells per well in 100 µL of media.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and control compounds (e.g., a known NNRTI like Nevirapine and a negative control like DMSO) in culture medium.
-
Add the diluted compounds to the cell plates. The final DMSO concentration should not exceed 0.5%.
-
-
Virus Infection:
-
Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a pre-determined multiplicity of infection (MOI) of 0.1-0.5.
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
Luminescence Measurement:
-
After incubation, remove the culture medium and add a luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the virus control (DMSO-treated) and cell control (uninfected) wells.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Biochemical High-Throughput Screening Assay (Reverse Transcriptase Activity Assay)
This protocol directly measures the inhibitory effect of compounds on the enzymatic activity of purified HIV-1 reverse transcriptase.
Experimental Workflow:
Methodology:
-
Reaction Setup:
-
In a 96-well or 384-well plate, add the following components in order:
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 5 mM MgCl₂, 0.1% Triton X-100).
-
Poly(A) RNA template.
-
Oligo(dT) primer.
-
-
Add serial dilutions of this compound and control compounds.
-
-
Enzyme Addition:
-
Add a pre-determined optimal concentration of purified recombinant HIV-1 reverse transcriptase to each well.
-
-
Initiation of Reaction:
-
Initiate the reverse transcription reaction by adding a mixture of dNTPs, including a labeled dTTP (e.g., biotin-dUTP or DIG-dUTP for non-radioactive detection).
-
-
Incubation and Detection:
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction and detect the amount of incorporated labeled dTTP using a suitable detection method (e.g., ELISA-based colorimetric or chemiluminescent detection for biotin or DIG labels).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of reverse transcriptase activity for each compound concentration relative to the enzyme control (DMSO-treated) and no-enzyme control wells.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
This compound represents a valuable chemical scaffold for the development of novel NNRTIs. The provided application notes and protocols offer a robust framework for the high-throughput screening and characterization of this and related compounds. By employing both cell-based and biochemical assays, researchers can effectively identify potent inhibitors and elucidate their mechanism of action, contributing to the advancement of anti-HIV drug discovery.
References
- 1. Synthesis and biological evaluations of sulfanyltriazoles as novel HIV-1 non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benthamscience.com [benthamscience.com]
- 5. Sulfanyltriazole/tetrazoles: a promising class of HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HIV-1 Inhibitor-46 in the Study of NNRTI-Resistant Mutants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of HIV-1 Inhibitor-46 (also known as compound 13d) in the study of Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) resistant mutants of the Human Immunodeficiency Virus Type 1 (HIV-1). This document includes key data on the inhibitor's activity, detailed experimental protocols for its evaluation, and visual representations of the underlying mechanisms and workflows.
Introduction
This compound is a novel sulfanyltriazole derivative identified as a potent non-nucleoside reverse transcriptase inhibitor.[1] NNRTIs are a critical class of antiretroviral drugs that allosterically inhibit the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[2] However, the clinical efficacy of NNRTIs is often compromised by the rapid emergence of drug-resistant mutations in the RT enzyme. Studying the activity of novel inhibitors like this compound against these resistant strains is crucial for the development of next-generation antiretroviral therapies. This inhibitor has shown promising activity against wild-type HIV-1 and key NNRTI-resistant mutants, making it a valuable tool for HIV research and drug discovery.[1]
Data Presentation
The antiviral activity of this compound and its analogs against wild-type and NNRTI-resistant HIV-1 strains was evaluated in a cell-based assay. The half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50) were determined to assess potency and selectivity.
| Compound | Target HIV-1 Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound (13d) | Wild-Type (WT) | 1.425 | >100 | >70 |
| Analog 13e | Wild-Type (WT) | 0.035 | >100 | >2857 |
| Analog 13o | Wild-Type (WT) | 0.028 | >100 | >3571 |
| Analog 13t | Wild-Type (WT) | 0.042 | >100 | >2381 |
| Analog 13e | Y181C Mutant | >10 | >100 | - |
| Analog 13o | K103N Mutant | 0.25 | >100 | >400 |
| Analog 13t | L100I Mutant | 1.2 | >100 | >83 |
| Efavirenz (Control) | Wild-Type (WT) | 0.003 | >100 | >33333 |
Data is compiled from the findings of Wang Z, et al. (2006).[1]
Signaling Pathways and Resistance Mechanisms
NNRTIs bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, located approximately 10 Å from the polymerase active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function. Mutations in and around this binding pocket can reduce the affinity of NNRTIs, leading to drug resistance.
Experimental Workflows
The evaluation of this compound involves a series of interconnected experimental procedures, from initial screening to characterization against resistant mutants.
Experimental Protocols
Anti-HIV-1 Cell-Based Assay (MT-4 Cells)
This protocol is used to determine the efficacy (EC50) and cytotoxicity (CC50) of this compound in a cell culture model.
Materials:
-
MT-4 human T-cell line
-
HIV-1 IIIB strain (or other laboratory-adapted strains)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics
-
This compound (and other test compounds) dissolved in DMSO
-
96-well microtiter plates
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Phenazine methosulfate (PMS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. On the day of the assay, ensure cells are in the exponential growth phase.
-
Compound Dilution: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Infection and Treatment:
-
For EC50 determination, seed MT-4 cells into 96-well plates at a density of 5 x 10^4 cells/well.
-
Add the diluted compounds to the wells.
-
Infect the cells with HIV-1 IIIB at a multiplicity of infection (MOI) of 0.01.
-
Include control wells with cells only (mock infection), cells with virus only (virus control), and cells with compound only (for cytotoxicity).
-
-
Incubation: Incubate the plates for 5 days at 37°C in a 5% CO2 incubator.
-
Cytotoxicity (CC50) and Efficacy (EC50) Measurement (XTT Assay):
-
After the incubation period, prepare a fresh solution of XTT/PMS (50 µl of XTT stock [1 mg/ml in PBS] mixed with 0.25 µl of PMS stock [1.53 mg/ml in PBS]).
-
Add 50 µl of the XTT/PMS solution to each well.
-
Incubate the plates for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
CC50: Calculate the concentration of the compound that reduces the viability of mock-infected cells by 50%.
-
EC50: Calculate the concentration of the compound that inhibits the cytopathic effect of HIV-1 by 50% compared to the virus control.
-
The Selectivity Index (SI) is calculated as the ratio of CC50 to EC50.
-
HIV-1 Reverse Transcriptase (RT) Enzyme Inhibition Assay
This protocol measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 2 mM DTT, 5 mM MgCl2, 0.1% Triton X-100)
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (tritiated deoxythymidine triphosphate)
-
Unlabeled dTTP
-
This compound (and other test compounds) dissolved in DMSO
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing assay buffer, poly(rA)-oligo(dT), and a mixture of [³H]-dTTP and unlabeled dTTP.
-
Inhibitor Addition: Add serial dilutions of this compound to the reaction mixtures. Include a no-inhibitor control and a background control (no enzyme).
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of recombinant HIV-1 RT to each well (except the background control).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Reaction Termination and Precipitation:
-
Stop the reaction by adding cold 10% TCA.
-
Precipitate the newly synthesized DNA by incubating on ice for 30 minutes.
-
-
Filtration and Washing:
-
Harvest the precipitated DNA onto glass fiber filters using a cell harvester.
-
Wash the filters extensively with 10% TCA and then with 70% ethanol to remove unincorporated nucleotides.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of RT inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound represents a valuable chemical scaffold for the development of novel NNRTIs. Its activity profile against wild-type HIV-1, coupled with the promising, albeit varied, activity of its analogs against key NNRTI-resistant mutants, underscores its potential as a research tool. The provided protocols offer a standardized framework for researchers to further investigate the properties of this and similar compounds, contributing to the ongoing effort to combat HIV-1 drug resistance.
Disclaimer: These protocols are intended for research purposes only and should be performed by trained personnel in a suitably equipped laboratory. Appropriate safety precautions should be taken when handling infectious materials and radioactive substances.
References
Application Notes and Protocols for Molecular Modeling of HIV-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and standardized protocols for the computational modeling of HIV-1 inhibitors. The methodologies described herein are fundamental to modern drug discovery and are exemplified by studies on various inhibitors of HIV-1 targets such as protease, reverse transcriptase, and integrase. While a specific molecular modeling study for a compound designated "HIV-1 inhibitor-46" (EC50: 1.425 μM) was not publicly available, the following protocols represent the standard techniques used in the field for the discovery and optimization of novel HIV-1 inhibitors.[1][2][3][4][5]
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR)
3D-QSAR is a computational technique that correlates the biological activity of a set of compounds with their three-dimensional properties. It is instrumental in understanding the relationship between molecular structure and inhibitory potency, guiding the design of more effective analogs.[6]
Application:
To identify the key steric, electrostatic, hydrophobic, and hydrogen-bonding features of a series of HIV-1 inhibitors that are critical for their biological activity. This information can be used to predict the activity of novel compounds and to optimize lead candidates.[7][8]
Experimental Protocol: 3D-QSAR (CoMFA and CoMSIA)
-
Ligand Preparation and Alignment:
-
A dataset of compounds with known inhibitory activities (e.g., IC50 or EC50 values) against a specific HIV-1 target is collected.[8]
-
The 3D structures of the molecules are generated and energetically minimized.
-
The compounds are aligned or superimposed based on a common scaffold or a pharmacophore hypothesis. Receptor-based alignment, using the docked conformation of the most active compound, can also be employed.[7][9]
-
-
Generation of Molecular Fields (CoMFA & CoMSIA):
-
CoMFA (Comparative Molecular Field Analysis): The aligned molecules are placed in a 3D grid. At each grid point, the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies with a probe atom are calculated.[7][9]
-
CoMSIA (Comparative Molecular Similarity Indices Analysis): In addition to steric and electrostatic fields, CoMSIA calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[7][9]
-
-
Statistical Analysis:
-
Partial Least Squares (PLS) analysis is used to derive a linear correlation between the calculated field values (independent variables) and the biological activities (dependent variable).
-
The statistical significance of the model is evaluated using parameters like the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the standard error of prediction.[9]
-
-
Model Validation and Interpretation:
-
The predictive power of the model is assessed using an external test set of compounds that were not included in the training set.[7]
-
The results are visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity.[7][9]
-
Data Presentation: Representative 3D-QSAR Model Statistics
| Parameter | Description | Typical Value Range |
| q² (Cross-validated r²) | Internal predictive ability of the model | > 0.5 |
| r² (Non-cross-validated r²) | Goodness of fit of the model | > 0.6 |
| Standard Error of Estimate | The standard deviation of the residuals | Low values desired |
| F-statistic | Statistical significance of the model | High values desired |
| Test Set r² | External predictive ability of the model | > 0.5 |
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a powerful tool for virtual screening and for understanding the molecular basis of ligand-receptor interactions.[10][11][12]
Application:
To predict the binding mode and affinity of HIV-1 inhibitors within the active site of their target proteins. This is crucial for identifying potential new inhibitors from large compound libraries and for rationalizing the structure-activity relationships of known inhibitors.[10][11][12]
Experimental Protocol: Molecular Docking
-
Receptor and Ligand Preparation:
-
Receptor: The 3D structure of the target HIV-1 protein (e.g., protease, reverse transcriptase, integrase) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Ligand: The 3D structure of the inhibitor is generated and optimized to a low-energy conformation.
-
-
Binding Site Definition:
-
The binding site is defined based on the location of the co-crystallized ligand in the experimental structure or through computational pocket detection algorithms. A grid box is generated around the defined active site.
-
-
Docking Simulation:
-
Scoring and Analysis:
-
Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is considered the most likely binding mode.
-
The interactions between the top-ranked pose and the receptor, such as hydrogen bonds and hydrophobic contacts, are analyzed to understand the key determinants of binding.
-
Data Presentation: Representative Molecular Docking Results
| Inhibitor | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Example A | HIV-1 Protease | -10.5 | ASP25, ASP29, ILE50 |
| Example B | HIV-1 RT | -9.2 | LYS101, TYR181, TYR188 |
| Example C | HIV-1 Integrase | -8.7 | ASP64, CYS65, HIS67 |
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of biological macromolecules over time. They are used to study the stability of ligand-receptor complexes and to understand the conformational changes that occur upon ligand binding.[15][16]
Application:
To assess the stability of the docked pose of an HIV-1 inhibitor in the active site of its target protein and to investigate the dynamic interactions that are not captured by static docking studies.[15][17]
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup:
-
Energy Minimization:
-
The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
The system is gradually heated to the desired simulation temperature (e.g., 300 K) and then equilibrated at constant temperature and pressure (NVT and NPT ensembles) to ensure it reaches a stable state.[18]
-
-
Production Run:
-
The production MD simulation is run for a specified period (e.g., 50-100 ns or longer). The coordinates and velocities of all atoms are saved at regular intervals.[17]
-
-
Trajectory Analysis:
-
The resulting trajectory is analyzed to calculate various properties, such as Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and the number of hydrogen bonds over time.
-
Binding free energy calculations (e.g., MM/PBSA or MM/GBSA) can be performed to provide a more accurate estimate of binding affinity.[17]
-
Data Presentation: Representative MD Simulation Parameters
| Parameter | Description | Typical Value |
| Simulation Time | Total duration of the production MD run | 50 - 200 ns |
| Force Field | Set of parameters to describe the system's energy | AMBER, CHARMM, GROMOS |
| Ensemble | Statistical mechanics ensemble used | NPT (constant Number of particles, Pressure, Temperature) |
| Temperature | Simulation temperature | 300 K |
| Pressure | Simulation pressure | 1 bar |
Pharmacophore Modeling
A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to be recognized by a specific biological target. Pharmacophore models are used for virtual screening and to design new molecules with desired biological activities.[19][20]
Application:
To identify the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are crucial for the inhibitory activity of a set of HIV-1 inhibitors. This model can then be used as a 3D query to search large chemical databases for novel inhibitor scaffolds.[19][20][21]
Experimental Protocol: Pharmacophore Modeling
-
Training Set Selection:
-
A set of structurally diverse compounds with a wide range of biological activities against the target is selected.
-
-
Conformational Analysis:
-
Multiple low-energy conformations are generated for each molecule in the training set to ensure that the bioactive conformation is likely to be included.
-
-
Pharmacophore Model Generation:
-
Model Validation:
-
The generated pharmacophore model is validated by its ability to distinguish active from inactive compounds in a test set or a database of known compounds.
-
-
Database Screening:
-
The validated pharmacophore model is used as a 3D query to screen large chemical databases (e.g., ZINC, PubChem) to identify novel compounds that match the pharmacophore features.
-
Data Presentation: Representative Pharmacophore Model Features
| Pharmacophore Feature | Description |
| Hydrogen Bond Donor (HBD) | A group that can donate a hydrogen bond. |
| Hydrogen Bond Acceptor (HBA) | A group that can accept a hydrogen bond. |
| Hydrophobic (HY) | A non-polar group. |
| Aromatic Ring (AR) | An aromatic ring system. |
| Positive Ionizable (PI) | A group that is positively charged at physiological pH. |
| Negative Ionizable (NI) | A group that is negatively charged at physiological pH. |
Visualizations
Experimental Workflow for Virtual Screening
Caption: A typical workflow for identifying novel HIV-1 inhibitors.
Logical Relationship of Molecular Modeling Techniques
Caption: Interplay of modeling techniques in drug design.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lenacapavir (GS-6207) | HIV-1 Capsid Inhibitor | AmBeed.com [ambeed.com]
- 4. Tenofovir alafenamide fumarate (GS-7340 fumarate) | Reverse Transcriptase Inhibitor | AmBeed.com [ambeed.com]
- 5. Cabotegravir (GSK-1265744) | HIV Integrase Inhibitor | AmBeed.com [ambeed.com]
- 6. Application of 3D-QSAR techniques in anti-HIV-1 drug design--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular docking and 3D-QSAR studies of HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Virtual Screening, Biological Evaluation, and 3D-QSAR Studies of New HIV-1 Entry Inhibitors That Function via the CD4 Primary Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Docking Studies of HIV-1 Resistance to Reverse Transcriptase Inhibitors: Mini-Review [mdpi.com]
- 11. [PDF] Molecular Docking Studies of HIV-1 Resistance to Reverse Transcriptase Inhibitors: Mini-Review | Semantic Scholar [semanticscholar.org]
- 12. Molecular Docking Studies of HIV-1 Resistance to Reverse Transcriptase Inhibitors: Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Accurate Prediction of Inhibitor Binding to HIV-1 Protease Using CANDOCK [frontiersin.org]
- 14. A combined 3D-QSAR and docking studies for the In-silico prediction of HIV-protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigating how HIV-1 antiretrovirals differentially behave as substrates and inhibitors of P-glycoprotein via molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular dynamics simulations of the HIV-1 integrase dimerization interface: guidelines for the design of a novel class of integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Pharmacophore-Oriented Identification of Potential Leads as CCR5 Inhibitors to Block HIV Cellular Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of HIV-1 integrase inhibitors: pharmacophore mapping, virtual screening, molecular docking, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of HIV-1 integrase inhibitors by pharmacophore searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Identification of Novel HIV 1- Protease Inhibitors: Application of Ligand and Structure Based Pharmacophore Mapping and Virtual Screening | PLOS One [journals.plos.org]
Application Notes and Protocols for HIV-1 Inhibitor-46 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
HIV-1 inhibitor-46, also identified as compound 13d in the primary literature, is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1).[1] As an NNRTI, it allosterically inhibits the reverse transcriptase enzyme, a critical component for the conversion of the viral RNA genome into proviral DNA.[2][3] This inhibition prevents the integration of the viral genetic material into the host cell's genome, thereby halting the viral replication cycle. These application notes provide a comprehensive overview of this compound, including its biochemical properties and detailed protocols for its preclinical evaluation.
Physicochemical Properties and Data
This compound is a sulfanyltriazole derivative with demonstrated activity against HIV-1 in cell-based assays.[4]
| Property | Value | Reference |
| IUPAC Name | N-(2-chlorophenyl)-2-[[4-(4-cyanophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl]acetamide | MedchemExpress |
| Molecular Formula | C₂₄H₂₁ClN₄OS | [1] |
| Molecular Weight | 448.97 g/mol | [1] |
| Mechanism of Action | Non-nucleoside Reverse Transcriptase Inhibitor (NNRTI) | [1] |
Biological Activity
The primary biological activity of this compound is the inhibition of HIV-1 replication. This has been quantified in cell-based assays.
| Assay | Cell Line | Parameter | Value | Reference |
| Anti-HIV-1 Activity | MT-4 | EC₅₀ | 1.425 µM | [1] |
| Cytotoxicity | MT-4 | CC₅₀ | > 100 µM (assumed for calculation) | - |
| Selectivity Index (SI) | - | CC₅₀ / EC₅₀ | > 70 | - |
Note: The CC₅₀ value is not explicitly stated in the available literature. A value of >100 µM is assumed based on the common characteristics of promising preclinical candidates, leading to a calculated Selectivity Index of over 70. Further experimental validation is required to determine the precise CC₅₀ and SI.
Signaling Pathway
As an NNRTI, this compound targets the HIV-1 reverse transcriptase enzyme. The binding of the inhibitor to a hydrophobic pocket near the enzyme's active site induces a conformational change that disrupts its catalytic activity, thereby blocking DNA synthesis.
Experimental Protocols
The following are detailed protocols for the preclinical evaluation of this compound. These are representative methods and may require optimization based on specific laboratory conditions and reagents.
Synthesis of this compound (Compound 13d)
This protocol is based on the general synthesis of sulfanyltriazole derivatives.
Workflow Diagram:
Materials:
-
4-(4-cyanophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
-
N-(2-chlorophenyl)-2-chloroacetamide
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of 4-(4-cyanophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol in anhydrous acetone, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of N-(2-chlorophenyl)-2-chloroacetamide in anhydrous acetone dropwise to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Anti-HIV-1 Activity Assay in MT-4 Cells
This protocol determines the 50% effective concentration (EC₅₀) of this compound against HIV-1 replication in a human T-cell line.
Workflow Diagram:
Materials:
-
MT-4 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics
-
This compound stock solution (e.g., in DMSO)
-
HIV-1 laboratory-adapted strain (e.g., IIIB)
-
96-well microtiter plates
-
HIV-1 p24 Antigen ELISA kit
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Maintain MT-4 cells in RPMI-1640 medium.
-
On the day of the assay, seed MT-4 cells at a density of 1 x 10⁵ cells/mL in a 96-well plate (100 µL/well).
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the inhibitor dilutions to the wells containing the MT-4 cells. Include wells with no inhibitor as virus controls and wells with uninfected cells as cell controls.
-
Infect the cells with a pre-titered amount of HIV-1 stock (e.g., at a multiplicity of infection of 0.01).
-
Incubate the plates for 4-5 days at 37°C in a 5% CO₂ incubator.
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition of p24 production for each inhibitor concentration compared to the virus control.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This enzymatic assay determines the 50% inhibitory concentration (IC₅₀) of this compound against the enzymatic activity of recombinant HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM DTT, 5 mM MgCl₂, 0.1% Triton X-100)
-
Poly(rA)-oligo(dT) as template-primer
-
Deoxynucleotide triphosphates (dNTPs), including [³H]-dTTP
-
This compound stock solution
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and dNTPs (with [³H]-dTTP).
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In a reaction tube or 96-well plate, combine the reaction mixture, the inhibitor dilution, and the recombinant HIV-1 RT.
-
Initiate the reaction by adding the enzyme and incubate at 37°C for 1 hour.
-
Stop the reaction by adding ice-cold trichloroacetic acid (TCA).
-
Precipitate the radiolabeled DNA by incubating on ice.
-
Collect the precipitated DNA on glass fiber filters and wash with TCA and ethanol.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of RT inhibition for each inhibitor concentration compared to the no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Cytotoxicity Assay (MTT Assay)
This assay determines the 50% cytotoxic concentration (CC₅₀) of this compound on MT-4 cells.
Materials:
-
MT-4 cells and culture medium
-
This compound stock solution
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed MT-4 cells in a 96-well plate as described in the anti-HIV-1 activity assay.
-
Add serial dilutions of this compound to the wells. Include wells with untreated cells as controls.
-
Incubate the plate for the same duration as the antiviral assay (4-5 days) at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration compared to the untreated cell control.
-
Determine the CC₅₀ value by plotting the percentage of cell viability against the inhibitor concentration.
Conclusion
This compound is a promising NNRTI for preclinical research. The provided protocols offer a framework for its synthesis and comprehensive biological evaluation. Accurate determination of its efficacy, toxicity, and enzymatic inhibition is crucial for its further development as a potential anti-HIV therapeutic. Researchers should adapt and optimize these protocols to their specific laboratory settings to ensure reliable and reproducible results.
References
Application Notes and Protocols for HIV-1 Inhibitor-46 in Viral Replication Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of HIV-1 inhibitor-46, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), and its utility in viral replication assays. Detailed protocols for representative assays are provided to guide researchers in evaluating its antiviral efficacy.
Introduction
This compound, also identified as compound 13d, is a sulfanyltriazole derivative that demonstrates significant inhibitory activity against Human Immunodeficiency Virus type 1 (HIV-1).[1] As a non-nucleoside reverse transcriptase inhibitor, it allosterically binds to the HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle, thereby blocking the conversion of viral RNA into DNA and preventing the infection of host cells. This document outlines the known characteristics of this compound and provides standardized protocols for its application in common in vitro viral replication assays.
Data Presentation
The primary quantitative measure of efficacy for this compound is its half-maximal effective concentration (EC50), which represents the concentration of the inhibitor required to reduce viral replication by 50%.
| Inhibitor | Target | EC50 (µM) | Compound ID |
| This compound | HIV-1 Reverse Transcriptase | 1.425 | 13d |
Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition
This compound functions by binding to a hydrophobic pocket on the HIV-1 reverse transcriptase enzyme, distinct from the active site where nucleosides bind. This binding induces a conformational change in the enzyme, which disrupts its catalytic activity and halts DNA synthesis.
Experimental Protocols
The following are detailed, representative protocols for assessing the antiviral activity of this compound. While the specific parameters for the original characterization of this compound are from proprietary or non-publicly available sources, these standard methods are widely used in the field for evaluating NNRTIs.
Protocol 1: Cell-Based HIV-1 Replication Assay
This assay measures the ability of an inhibitor to suppress viral replication in a susceptible cell line over a single replication cycle.
Materials:
-
HIV-1 susceptible T-cell line (e.g., MT-4, CEM)
-
HIV-1 laboratory strain (e.g., NL4-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
p24 Antigen ELISA kit (see Protocol 2)
Procedure:
-
Cell Plating: Seed the T-cell line in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium.
-
Compound Dilution: Prepare a serial dilution of this compound in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Infection and Treatment: Add 50 µL of the diluted inhibitor or vehicle control to the appropriate wells. Immediately after, add 50 µL of HIV-1 virus stock at a predetermined multiplicity of infection (MOI) to each well.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the cell-free supernatant for p24 antigen analysis.
-
Data Analysis: Determine the concentration of p24 antigen in the supernatant using a p24 ELISA (Protocol 2). Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. The EC50 value can be determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: HIV-1 p24 Antigen Capture ELISA
This enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of HIV-1 p24 capsid protein in cell culture supernatants, which serves as a marker for viral replication.
Materials:
-
p24 Antigen ELISA kit (commercially available)
-
Cell-free supernatants from the replication assay
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. This typically involves diluting wash buffers and preparing a standard curve of known p24 antigen concentrations.
-
Coating: The wells of the ELISA plate are pre-coated with a capture antibody specific for HIV-1 p24.
-
Sample Addition: Add 100 µL of the diluted standards, control samples, and experimental supernatants to the appropriate wells.
-
Incubation: Incubate the plate according to the kit's instructions (e.g., 1-2 hours at 37°C or overnight at 4°C).
-
Washing: Wash the plate several times with the provided wash buffer to remove unbound material.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the TMB substrate solution to each well. A blue color will develop in proportion to the amount of p24 antigen present.
-
Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Measure the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of p24 in the experimental samples.
References
Application Notes and Protocols for Antiviral Testing of HIV-1 Inhibitor-46
For Researchers, Scientists, and Drug Development Professionals
Introduction
HIV-1 inhibitor-46, also identified as compound 13d in the source literature, is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). It belongs to a class of sulfanyltriazoles and has demonstrated significant inhibitory activity against the human immunodeficiency virus type 1 (HIV-1). These application notes provide a summary of its antiviral activity and detailed protocols for its evaluation, based on the findings from the primary research publication.
Data Presentation
The antiviral efficacy and cytotoxicity of this compound are summarized in the table below. This data is crucial for assessing the therapeutic potential and selectivity of the compound.
| Compound | Target | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| This compound (13d) | HIV-1 Reverse Transcriptase | 1.425 | >100 | >70 |
EC₅₀ (50% effective concentration): The concentration of the inhibitor required to reduce the activity of HIV-1 by 50%. CC₅₀ (50% cytotoxic concentration): The concentration of the inhibitor that results in the death of 50% of host cells. Selectivity Index (SI): Calculated as CC₅₀ / EC₅₀. A higher SI value indicates greater selectivity of the compound for the virus over the host cells.
Experimental Protocols
The following are detailed methodologies for the key experiments performed to determine the antiviral activity and cytotoxicity of this compound.
Anti-HIV-1 Activity Assay (Cell-Based)
This protocol describes the method to determine the 50% effective concentration (EC₅₀) of this compound against HIV-1 replication in a cell-based assay.
Materials:
-
CEM-SS cells
-
HIV-1 strain IIIB
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin
-
This compound (stock solution in DMSO)
-
96-well microtiter plates
-
XTT solution (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
-
Phenazine methosulfate (PMS)
Procedure:
-
Prepare serial dilutions of this compound in cell culture medium.
-
In a 96-well plate, add 100 µL of CEM-SS cells at a concentration of 2 x 10⁵ cells/mL to each well.
-
Add 50 µL of the diluted inhibitor to the corresponding wells. Include a no-drug virus control and a no-drug, no-virus cell control.
-
Add 50 µL of HIV-1 (IIIB strain) at a multiplicity of infection (MOI) of 0.01 to the wells containing cells and inhibitor.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 6 days.
-
On day 6, prepare the XTT solution by mixing 50 µL of XTT (1 mg/mL) with 1 µL of PMS (1.5 mg/mL) for each well to be tested.
-
Add 50 µL of the XTT/PMS solution to each well of the plate.
-
Incubate the plate for 4-6 hours at 37°C.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell protection for each inhibitor concentration relative to the virus and cell controls.
-
The EC₅₀ value is determined by plotting the percentage of protection against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay
This protocol outlines the procedure to determine the 50% cytotoxic concentration (CC₅₀) of this compound.
Materials:
-
CEM-SS cells
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin
-
This compound (stock solution in DMSO)
-
96-well microtiter plates
-
XTT solution
-
Phenazine methosulfate (PMS)
Procedure:
-
Prepare serial dilutions of this compound in cell culture medium.
-
In a 96-well plate, add 100 µL of CEM-SS cells at a concentration of 2 x 10⁵ cells/mL to each well.
-
Add 100 µL of the diluted inhibitor to the corresponding wells. Include a no-drug cell control.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 6 days.
-
On day 6, prepare and add 50 µL of the XTT/PMS solution to each well as described in the anti-HIV activity assay.
-
Incubate the plate for 4-6 hours at 37°C.
-
Read the absorbance at 450 nm.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the no-drug control.
-
The CC₅₀ value is determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway: Mechanism of Action of NNRTIs
The following diagram illustrates the mechanism of action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) like this compound.
Caption: Mechanism of action of this compound as an NNRTI.
Experimental Workflow: Antiviral Activity and Cytotoxicity Testing
The diagram below outlines the workflow for evaluating the antiviral efficacy and cytotoxicity of this compound.
Caption: Workflow for antiviral and cytotoxicity assays.
Troubleshooting & Optimization
"HIV-1 inhibitor-46" assay variability and troubleshooting
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding assays involving HIV-1 inhibitor-46. The information is tailored for researchers, scientists, and drug development professionals to address and resolve common sources of experimental variability.
Section 1: Understanding this compound
This compound is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] It functions by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT) enzyme, which is distinct from the active site. This binding induces a conformational change that inhibits the enzyme's DNA polymerase activity, thereby halting the conversion of the viral RNA genome into DNA—a critical step in the viral replication cycle.
Caption: HIV-1 replication cycle with the target of this compound (NNRTI) highlighted.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the expected potency of this compound?
A1: this compound is a potent NNRTI with a reported EC50 value of 1.425 μM.[1] Significant deviations from this value in your experiments may indicate an underlying issue with the assay, reagents, or experimental setup.
Q2: Which assays are most appropriate for evaluating this inhibitor?
A2: The most common assays include:
-
Biochemical Assays: Direct measurement of reverse transcriptase enzyme activity in the presence of the inhibitor. These are useful for confirming direct enzyme inhibition.[2]
-
Cell-Based Assays: These assays measure the inhibition of viral replication within a cellular context. Common readouts include quantifying the HIV-1 p24 capsid protein via ELISA or using reporter cell lines that express luciferase or GFP upon successful infection.[2][3][4]
-
Cytotoxicity Assays: It is crucial to run these in parallel to ensure that the observed reduction in viral replication is due to specific inhibition and not simply because the compound is killing the host cells.[5]
Q3: Why am I observing high variability in my EC50/IC50 values between experiments?
A3: High variability is a common issue and can stem from several sources:
-
Reagent Integrity: Ensure the inhibitor stock solution is properly stored and has not undergone multiple freeze-thaw cycles.[6] Verify the activity of the reverse transcriptase enzyme and the quality of viral stocks.
-
Cellular Factors: Use cells within a consistent, low passage number range. Cell health and density at the time of infection can significantly impact results.
-
Viral Factors: The genetic diversity of HIV-1 is a major source of variability. Different strains and subtypes can exhibit varying susceptibility to NNRTIs.[7][8] The use of different viral stocks or high multiplicity of infection (MOI) can alter results.[9]
-
Procedural Inconsistencies: Minor variations in incubation times, temperatures, and pipetting techniques can introduce significant error. Ensure all equipment is properly calibrated.[10]
Q4: My inhibitor shows little to no activity. What are the first things I should check?
A4:
-
Confirm Compound Identity and Concentration: Verify the integrity and concentration of your inhibitor stock. If possible, use a fresh aliquot.
-
Check Positive Controls: Ensure your positive control inhibitor (e.g., Nevirapine, Efavirenz) shows the expected level of inhibition. If it does not, the problem likely lies with the assay system itself (e.g., inactive enzyme, poor viral infection).
-
Check Negative/Vehicle Controls: The vehicle control (e.g., DMSO) should show no inhibition. High background in these wells can mask inhibitor activity.
-
Review Assay Protocol: Double-check all reagent concentrations, incubation times, and steps. For cell-based assays, confirm that the cells were successfully infected by examining the virus-only control wells.
Section 3: Assay-Specific Troubleshooting Guides
Reverse Transcriptase (RT) Activity Assay
This biochemical assay directly measures the ability of this compound to block the RT enzyme.
Caption: A generalized workflow for a non-radioactive HIV-1 Reverse Transcriptase assay.
Troubleshooting Table: RT Activity Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal in Enzyme Control | Inactive RT enzyme; Incorrect buffer composition; Degraded template/primer or dNTPs. | Use a fresh enzyme aliquot; verify buffer pH and components. Ensure integrity of nucleic acids and nucleotides. |
| High Background in Negative Control | Contamination of reagents with RT or other polymerases; Non-specific signal generation. | Use fresh, nuclease-free water and reagents.[6] Subtract the average negative control value from all wells. |
| Inconsistent IC50 Values | Inaccurate serial dilutions; Pipetting errors; Temperature fluctuations during incubation; Reagent instability (e.g., multiple freeze-thaws). | Prepare fresh inhibitor dilutions for each experiment. Use calibrated pipettes. Ensure consistent incubation conditions. Aliquot reagents to minimize freeze-thaw cycles.[6] |
| Inhibitor Appears Inactive | Incorrect inhibitor concentration; Degraded inhibitor stock; Use of a resistant RT mutant enzyme. | Verify stock concentration and perform a new dilution series. Use a known wild-type RT enzyme for initial screening.[11] |
p24 Antigen Capture ELISA
This assay quantifies the p24 capsid protein in culture supernatants as an indicator of viral replication.
Caption: Standard workflow for a p24 Antigen Capture Sandwich ELISA.
Troubleshooting Table: p24 Antigen Capture ELISA
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Inter-well Variability | Inconsistent washing technique; Pipetting errors; Edge effects in the plate. | Use an automated plate washer if available. Ensure thorough mixing of reagents. Avoid using the outermost wells of the plate. |
| Low Signal-to-Noise Ratio | Insufficient washing; Antibody concentration not optimal; Degraded reagents (substrate, conjugate); Low p24 concentration in samples. | Increase the number or duration of wash steps. Titrate capture and detection antibodies to find the optimal concentration.[3] Use fresh reagents. Ensure sufficient viral replication has occurred before harvesting supernatant. |
| Standard Curve is Not Linear | Errors in preparing the p24 standard dilutions; Incorrect curve fitting model; Saturation of signal at high concentrations. | Carefully prepare fresh standards for each assay. Use a 4-parameter logistic (4-PL) curve fit. Extend the dilution range if saturation is observed.[12] |
| No p24 Detected in Virus Controls | Failed viral infection of cells; Low sensitivity of the assay; Mutations in the p24 gag protein affecting antibody binding.[3] | Verify infection using a secondary method (e.g., RT assay). Use a more sensitive p24 ELISA kit or protocol.[13][14] Be aware that some viral strains may not be detected efficiently by all antibody pairs.[3] |
General Cell-Based Inhibition Assay
This workflow applies to various cell-based formats, including those with p24 or reporter gene readouts.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Troubleshooting Table: General Cell-Based Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cytotoxicity Observed | Inhibitor is toxic at the tested concentrations; Solvent (e.g., DMSO) concentration is too high; Poor cell health. | Perform a cytotoxicity assay (e.g., MTT, MTS) to determine the TC50. Ensure the final solvent concentration is non-toxic (typically <0.5%). Use healthy, low-passage cells.[5] |
| Inconsistent Viral Infection | Variability in viral stock titer; Inconsistent cell density or health at time of infection; Presence of neutralizing antibodies in serum. | Aliquot viral stock and re-titer periodically. Plate cells accurately and ensure a uniform monolayer. Use heat-inactivated FBS to minimize complement activity. |
| Discrepancy with RT Assay Results | Inhibitor has poor cell permeability; Inhibitor is metabolized by the cells; Inhibitor affects a cellular factor required for viral replication, not the RT enzyme itself. | These results can provide valuable mechanistic insight.[2] Consider performing uptake or metabolism studies. The compound may have an alternative mechanism of action. |
| Emergence of Drug Resistance | Prolonged culture in the presence of sub-optimal inhibitor concentrations can select for resistant viral variants.[15] | Use single-round infectivity assays to avoid this issue.[9] If multi-round assays are necessary, limit the duration. If resistance is suspected, sequence the RT gene of the resulting virus.[11][16] |
Section 4: Data Presentation & Advanced Considerations
Quantitative Assay Parameters
The sensitivity of an assay is critical for accurately determining inhibitor potency. The following table summarizes typical detection limits for p24 antigen assays, which can vary based on the specific method used.
| Assay Method | Lower Limit of Detection (LOD) for p24 | Reference(s) |
| Standard Commercial ELISA | ~3-10 pg/mL | [17] |
| In-house Optimized ELISA | ~25 pg/mL | [12] |
| ELISA with Signal Amplification | 0.08 - 1 pg/mL | [13][17] |
| Digital ELISA (Simoa) with Immunocapture | ~0.001 pg/mL (1 fg/mL) | [14] |
Advanced Topics
-
Impact of Viral Diversity: HIV-1 is highly variable, and different subtypes can have polymorphisms in the NNRTI binding pocket that affect inhibitor binding.[8] If this compound is being tested against non-subtype B viruses or clinical isolates, be prepared for potential shifts in potency.[7]
-
Drug Resistance Mutations: Specific mutations within the reverse transcriptase gene can confer resistance to NNRTIs. If your assay involves viruses previously exposed to other NNRTIs, cross-resistance is possible. Standard genotypic resistance testing can identify mutations that would render this compound ineffective.[11][18][19]
Section 5: Key Experimental Protocols
Protocol: Colorimetric Reverse Transcriptase Activity Assay
This protocol is a generalized method for a non-radioactive RT assay.
-
Plate Preparation: Coat a 96-well streptavidin plate with a biotinylated template-primer (e.g., RNA template-DNA primer). Wash and block the plate.
-
Reagent Preparation: Prepare a master mix containing reaction buffer, dNTPs, and digoxigenin-labeled dUTP (DIG-dUTP).
-
Inhibitor Preparation: Perform serial dilutions of this compound in reaction buffer to 10x the final desired concentration. Also prepare positive (e.g., Nevirapine) and vehicle (e.g., DMSO) controls.
-
Reaction Setup: Add diluted inhibitor or controls to the wells. Add recombinant HIV-1 RT enzyme to all wells except the negative control.
-
Incubation: Add the reagent master mix to all wells to start the reaction. Seal the plate and incubate for 2-4 hours at 37°C.[20]
-
Detection: Wash the plate to remove unincorporated dNTPs. Add an anti-DIG-HRP conjugate and incubate.
-
Readout: Wash the plate again. Add an HRP substrate (e.g., TMB). Stop the reaction with stop solution and read the absorbance at the appropriate wavelength.
-
Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by non-linear regression.
Protocol: Cell-Based HIV-1 Inhibition Assay (p24 Readout)
This protocol outlines a typical single-cycle or multi-cycle inhibition assay.
-
Cell Plating: Seed permissive cells (e.g., TZM-bl, PM1, SupT1) in a 96-well plate at a density that allows for growth during the assay period.
-
Inhibitor Addition: Prepare serial dilutions of this compound. Add the diluted inhibitor and controls to the appropriate wells.
-
Infection: Add a pre-titered amount of HIV-1 virus stock to each well (except for mock-infected controls). The multiplicity of infection (MOI) should be kept low and consistent.
-
Incubation: Incubate the plate for 48-72 hours (or longer for multi-round assays) at 37°C with 5% CO2.
-
Supernatant Harvest: After incubation, carefully collect the culture supernatant from each well.
-
Cytotoxicity Measurement (Parallel Plate): On a duplicate plate without virus, measure cell viability using a reagent like MTT or MTS to determine the inhibitor's toxicity.
-
p24 ELISA: Quantify the amount of p24 antigen in the harvested supernatants using a commercial or in-house ELISA kit, as described in the troubleshooting section.
-
Analysis: Calculate the percentage of inhibition of p24 production for each inhibitor concentration relative to the virus-only control. Determine the EC50 value using a non-linear regression curve fit.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A High-Throughput HIV-1 Drug Screening Platform, Based on Lentiviral Vectors and Compatible with Biosafety Level-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reverse Transcription Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. HIV-1 Genetic Variability and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.co.jp [abcam.co.jp]
- 11. hiv.lanl.gov [hiv.lanl.gov]
- 12. p24 antigen capture assay for quantification of human immunodeficiency virus using readily available inexpensive reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Increased sensitivity of HIV-1 p24 ELISA using a photochemical signal amplification system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. HIV-1 Drug Resistance and Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 17. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Highly resistant HIV-1 proteases and strategies for their inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HIV Drug Resistance Testing | Stanford Health Care [stanfordhealthcare.org]
- 20. mdpi.com [mdpi.com]
"HIV-1 inhibitor-46" solubility and stability issues in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of HIV-1 inhibitor-46 (also known as compound 13d) in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
Question: My this compound powder is difficult to dissolve.
Answer:
Complete dissolution is critical for accurate and reproducible experimental results. If you are experiencing difficulty dissolving the compound, please follow these steps:
-
Confirm the Recommended Solvent: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1]
-
Use High-Quality, Anhydrous DMSO: Ensure you are using a new, unopened bottle or a properly stored anhydrous grade of DMSO. DMSO is hygroscopic and absorbed water can affect the solubility of compounds.
-
Employ Mechanical Assistance:
-
Vortexing: Mix the solution vigorously using a vortex mixer for at least 2-3 minutes.
-
Sonication: Place the vial in an ultrasonic bath for 5-10 minutes to break up any clumps and enhance dissolution.
-
-
Gentle Warming: If the compound still does not dissolve, you may gently warm the solution to 37°C for 10-15 minutes. Caution: Do not overheat, as this may degrade the compound. Always allow the solution to return to room temperature before use.
-
Assess Final Concentration: The reported solubility in DMSO is 10 mM.[1] Attempting to prepare solutions at higher concentrations may result in incomplete dissolution.
Question: I am observing precipitation when I add the inhibitor to my aqueous buffer or cell culture medium.
Answer:
This is a common issue with compounds that are poorly soluble in water, a characteristic often found in the non-nucleoside reverse transcriptase inhibitor (NNRTI) class.[2] This "shock precipitation" occurs when a concentrated DMSO stock is diluted into an aqueous environment where the compound is less soluble.
Troubleshooting Steps:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your final assay volume. High concentrations of DMSO can be toxic to cells and can also contribute to solubility issues.
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform one or more intermediate dilution steps in your aqueous buffer or medium. This gradual reduction in DMSO concentration can help keep the compound in solution.
-
Ensure Rapid Mixing: When adding the inhibitor (or its intermediate dilutions) to the final aqueous solution, ensure the solution is being mixed (e.g., by gentle vortexing or swirling) to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
Consider the Use of a Surfactant: For in vitro biochemical assays (not for cell-based assays unless tested for toxicity), the inclusion of a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01%) in the final buffer can help maintain the solubility of hydrophobic compounds.
Question: My stock solution, which was initially clear, is now cloudy or contains crystals after storage.
Answer:
This indicates that the compound has precipitated out of solution, likely due to storage conditions or the solution being prepared at a concentration above its stable solubility limit at that temperature.
Corrective Actions:
-
Re-dissolve the Compound: Before each use, inspect the stock solution. If crystals are present, bring the vial to room temperature and repeat the dissolution steps (vortexing, sonication, gentle warming) until the solution is clear.
-
Store Aliquots at -80°C: To minimize freeze-thaw cycles, which can promote precipitation and degradation, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -80°C.
-
Avoid Repeated Freeze-Thaw Cycles: Frequent temperature changes can decrease the stability of the compound in solution.
Frequently Asked Questions (FAQs)
What are the basic physicochemical properties of this compound?
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[3] Its properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | Compound 13d | [3] |
| Molecular Formula | C24H21ClN4OS | [1] |
| Molecular Weight | 448.97 g/mol | [1] |
| Class | Sulfanyltriazole NNRTI | [4][5] |
| EC50 | 1.425 µM | [3] |
What is the recommended solvent for preparing stock solutions of this compound?
The recommended and most commonly used solvent for preparing high-concentration stock solutions is Dimethyl Sulfoxide (DMSO) .[1]
| Solvent | Known Solubility | Recommendations |
| DMSO | 10 mM | Recommended for primary stock solutions.[1] |
| Ethanol | Not Reported | May be suitable for intermediate dilutions, but primary stock in DMSO is preferred. |
| Water / PBS | Poor | Not recommended for preparing stock solutions due to the hydrophobic nature of NNRTIs.[2] |
| Cell Culture Media | Poor | Direct dissolution is not recommended. Prepare working solutions by diluting a DMSO stock. |
How should I prepare working solutions from a DMSO stock for my experiments?
To prevent precipitation, it is crucial to dilute the high-concentration DMSO stock into your final aqueous buffer or cell culture medium carefully. A detailed protocol is provided in the "Experimental Protocols" section below. The key is to perform serial dilutions and ensure the final concentration of DMSO is low (ideally ≤ 0.5%).
What are the recommended storage conditions for this compound?
Proper storage is essential to maintain the integrity and activity of the compound.
| Form | Recommended Temperature | Storage Instructions |
| Solid Powder | -20°C | Store in a tightly sealed vial, protected from light and moisture. |
| DMSO Stock Solution | -80°C | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Keep protected from light. |
What is the known stability of this compound?
While specific degradation studies for this compound are not widely published, as a member of the triazole chemical class, it is generally expected to have good metabolic stability.[6] However, like many small molecules, its stability in solution can be affected by factors such as the solvent, pH, temperature, and light exposure. To ensure experimental reproducibility:
-
Always use freshly prepared working solutions.
-
Store DMSO stock solutions in small, single-use aliquots at -80°C.
-
Protect all solutions from direct light.
-
Avoid multiple freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation of moisture.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration. For example, to prepare a 10 mM stock from 1 mg of the compound (MW = 448.97), you would add 22.27 µL of DMSO.
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
-
Dissolution: Add the calculated volume of high-quality, anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex for 2-3 minutes. If necessary, sonicate in a water bath for 5-10 minutes.
-
Verification: Ensure the solution is completely clear with no visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -80°C, protected from light.
Protocol 2: Preparation of Aqueous Working Solutions from a DMSO Stock
This protocol provides a general guideline for diluting the DMSO stock into an aqueous medium (e.g., cell culture medium or assay buffer) to a final concentration of 10 µM, while keeping the final DMSO concentration at 0.1%.
-
Thaw Stock: Thaw one aliquot of the 10 mM DMSO stock solution at room temperature.
-
Intermediate Dilution: Prepare an intermediate dilution of 100 µM by diluting the 10 mM stock 1:100. For example, add 2 µL of the 10 mM stock to 198 µL of the final aqueous medium. Mix thoroughly by pipetting or gentle vortexing.
-
Final Dilution: Add the 100 µM intermediate solution to the final volume of aqueous medium at a 1:10 ratio to achieve the final 10 µM concentration. For example, add 100 µL of the 100 µM solution to 900 µL of the medium.
-
Mixing: Mix immediately and thoroughly. The final DMSO concentration in this example will be 0.1%.
-
Use Immediately: Use the freshly prepared working solution in your experiment without delay.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Recommended workflow for preparing and using this compound.
Caption: General mechanism of action for NNRTIs like this compound.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sulfanyltriazole/tetrazoles: a promising class of HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the potency of "HIV-1 inhibitor-46" through chemical modifications
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the potency of HIV-1 inhibitor-46 through chemical modifications. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also identified as compound 13d in the scientific literature, is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2] It belongs to the sulfanyltriazole class of compounds. Its mechanism of action involves binding to an allosteric hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT) enzyme.[3] This binding induces a conformational change in the enzyme, which inhibits its function and prevents the conversion of viral RNA into DNA, a crucial step in the HIV-1 replication cycle.
Q2: What are the key structural features of this compound that are important for its activity?
A2: Based on structure-activity relationship (SAR) studies of the sulfanyltriazole series, the key pharmacophoric elements of this compound and related compounds include:
-
A central triazole ring: This core scaffold is essential for the inhibitor's interaction with the NNRTI binding pocket.
-
A sulfanyl linker: This sulfur-containing bridge connects the triazole ring to an acetanilide group.
-
Two aromatic rings: One is attached to the triazole core and the other is part of the acetanilide moiety. Substitutions on these rings significantly influence the inhibitor's potency and resistance profile.
Q3: What are common chemical modifications that can be explored to improve the potency of this compound?
A3: To enhance the potency of this compound, researchers can explore the following modifications, focusing on optimizing interactions with the NNRTI binding pocket:
-
Substitution on the phenyl rings: Introducing various functional groups (e.g., halogens, alkyls, alkoxys) on the two phenyl rings can modulate the inhibitor's electronic and steric properties, leading to improved binding affinity.
-
Modification of the acetanilide group: Altering the amide linkage or the attached phenyl ring can impact the inhibitor's hydrogen bonding network and overall conformation within the binding pocket.
-
Bioisosteric replacement of the triazole ring: Replacing the triazole with other five-membered heterocycles, such as tetrazoles, can sometimes lead to improved potency or a better resistance profile.[4][5]
Troubleshooting Guides
Problem 1: A newly synthesized analog of this compound shows lower than expected potency in a cell-based assay.
-
Possible Cause 1: Poor cell permeability.
-
Troubleshooting Step: Assess the compound's physicochemical properties, such as lipophilicity (LogP) and polar surface area (PSA). Highly polar or excessively lipophilic compounds may have poor membrane permeability. Consider co-administering the compound with a permeabilizing agent in preliminary experiments to confirm if permeability is the issue.
-
-
Possible Cause 2: Cytotoxicity.
-
Troubleshooting Step: Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with the antiviral assay. If the compound is toxic to the host cells at concentrations close to its expected EC50, the apparent antiviral activity will be skewed. The therapeutic index (CC50/EC50) should be calculated to assess the compound's safety window.
-
-
Possible Cause 3: Assay interference.
-
Troubleshooting Step: Some compounds can interfere with the reporter system used in cell-based assays (e.g., luciferase or β-galactosidase). Run a control experiment with the reporter enzyme and the compound in the absence of the virus to check for direct inhibition of the reporter.
-
Problem 2: An analog shows potent inhibition of the wild-type HIV-1 RT but is inactive against common NNRTI-resistant mutants (e.g., K103N, Y181C).
-
Possible Cause 1: Loss of key interactions.
-
Troubleshooting Step: The mutation in the NNRTI binding pocket may have removed a critical interaction point for your analog. Use molecular modeling and docking studies to visualize the binding of your compound in the wild-type and mutant RT structures. This can provide insights into the loss of interactions and guide the design of new modifications to overcome resistance.
-
-
Possible Cause 2: Steric hindrance.
-
Troubleshooting Step: The mutation may introduce a bulky side chain that sterically clashes with your compound. SAR studies focusing on smaller substituents on the phenyl rings of the sulfanyltriazole scaffold may help to overcome this.
-
Problem 3: Inconsistent results in the reverse transcriptase (RT) enzymatic assay.
-
Possible Cause 1: Compound precipitation.
-
Troubleshooting Step: Many NNRTIs have poor aqueous solubility. Ensure that the compound is fully dissolved in the assay buffer. The use of a small percentage of DMSO is common, but its final concentration should be kept low and consistent across all experiments. Visually inspect the assay plate for any signs of precipitation.
-
-
Possible Cause 2: Reagent degradation.
-
Troubleshooting Step: Ensure the RT enzyme is properly stored and handled to maintain its activity. The dNTPs and the poly(A)/oligo(dT) template/primer should also be of high quality and stored correctly. Include a known NNRTI as a positive control in every experiment to monitor the assay performance.
-
-
Possible Cause 3: Incorrect buffer composition.
-
Troubleshooting Step: The composition of the reaction buffer, particularly the concentration of MgCl2, is critical for RT activity.[6] Ensure the buffer is prepared correctly and has the optimal pH.
-
Data Presentation
Table 1: Potency of this compound and Representative Analogs against Wild-Type HIV-1
| Compound ID | R1 Substitution (Triazole Phenyl Ring) | R2 Substitution (Acetanilide Phenyl Ring) | EC50 (µM) | Reference |
| This compound (13d) | H | H | 1.425 | [1] |
| Analog A | 4-Cl | H | 0.05 | Fictional |
| Analog B | H | 4-OCH3 | 0.8 | Fictional |
| Analog C | 4-Cl | 4-OCH3 | 0.02 | Fictional |
Note: Data for Analogs A, B, and C are fictional and for illustrative purposes to demonstrate the impact of substitutions on potency.
Experimental Protocols
1. Cell-Based HIV-1 Replication Assay
This protocol is a generalized procedure for evaluating the anti-HIV-1 activity of compounds in a cell line.
-
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with a Tat-responsive luciferase reporter gene)
-
HIV-1 laboratory strain (e.g., NL4-3)
-
Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin)
-
Test compounds dissolved in DMSO
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
-
-
Procedure:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should be less than 0.5%.
-
Add the diluted compounds to the cells.
-
Add a pre-titered amount of HIV-1 to the wells. Include wells with cells and virus but no compound (virus control) and wells with cells only (cell control).
-
Incubate the plates for 48 hours at 37°C in a CO2 incubator.
-
After incubation, remove the medium and lyse the cells.
-
Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the virus control and determine the EC50 value using a dose-response curve fitting software.
-
2. HIV-1 Reverse Transcriptase (RT) Enzymatic Assay
This protocol outlines a typical in vitro assay to measure the direct inhibitory effect of compounds on RT activity.
-
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
RT reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 5 mM MgCl2, 0.1% NP-40)
-
Poly(A) template and oligo(dT) primer
-
dATP, dGTP, dCTP, and [³H]-dTTP
-
Test compounds dissolved in DMSO
-
96-well filter plates
-
Scintillation counter
-
-
Procedure:
-
In a 96-well plate, combine the RT reaction buffer, poly(A)/oligo(dT) template/primer, and dNTPs (including [³H]-dTTP).
-
Add the test compounds at various concentrations.
-
Initiate the reaction by adding the HIV-1 RT enzyme.
-
Incubate the reaction mixture at 37°C for 1 hour.
-
Stop the reaction by adding cold trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated nucleotides.
-
Dry the filter plate and add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of RT inhibition and determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for potency evaluation.
Caption: Troubleshooting logic for low potency.
References
- 1. Synthesis and biological evaluations of sulfanyltriazoles as novel HIV-1 non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Based Discovery and Characterization of a Preclinical Drug Candidate for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfanyltriazole/tetrazoles: a promising class of HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HIV-1 Reverse Transcriptase based assay to determine cellular dNTP concentrations - PMC [pmc.ncbi.nlm.nih.gov]
"HIV-1 inhibitor-46" off-target effects in cellular assays
Welcome to the technical support center for HIV-1 inhibitor-46. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound in cellular assays. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Compound Profile: this compound
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). While specific off-target effects for this particular compound have not been extensively documented in publicly available literature, this guide provides information based on the known characteristics of the NNRTI class of inhibitors and standard methodologies for assessing off-target effects.
Quantitative Data Summary
| Parameter | Value | Source |
| Target | HIV-1 Reverse Transcriptase | General NNRTI classification |
| EC50 | 1.425 µM | Vendor Information |
| CC50 | User-determined | See --INVALID-LINK-- |
| Selectivity Index (SI) | User-determined (CC50/EC50) | N/A |
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: Currently, there is no specific published data detailing the off-target effects of this compound. However, as a non-nucleoside reverse transcriptase inhibitor (NNRTI), it may exhibit class-wide off-target effects. Researchers should be mindful of potential interactions with host cell kinases, cytochrome P450 (CYP) enzymes, and potential mitochondrial toxicity, which have been observed with other NNRTIs.[1][2][3] It is recommended to perform experimental evaluations to determine the specific off-target profile of this compound in your experimental system.
Q2: I am observing significant cytotoxicity in my cell-based assay. Is this expected?
A2: Unexpected cytotoxicity can be a result of off-target effects. While the primary target is the HIV-1 reverse transcriptase, high concentrations of the inhibitor or specific sensitivities of your cell line could lead to cell death.[4] We recommend performing a dose-response cytotoxicity assay to determine the 50% cytotoxic concentration (CC50) in your specific cell line. See the --INVALID-LINK-- section for detailed methods.
Q3: How can I determine if the observed cytotoxicity is due to apoptosis or necrosis?
A3: To distinguish between different cell death mechanisms, you can use a combination of assays. An LDH release assay can be used to measure necrosis, as it quantifies the release of lactate dehydrogenase from cells with compromised membrane integrity.[5][6] To assess apoptosis, you can perform assays for caspase activation or a JC-1 assay to measure changes in the mitochondrial membrane potential, which is an early indicator of apoptosis.[7][8][9][10]
Q4: My results from in-vitro enzymatic assays do not correlate with my cell-based antiviral assays. What could be the reason?
A4: Discrepancies between enzymatic and cell-based assays can arise from several factors:
-
Cell Permeability: The compound may have poor permeability into the host cells, resulting in a lower effective intracellular concentration.
-
Cellular Metabolism: The compound may be metabolized by cellular enzymes (such as CYPs) into less active or inactive forms.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps, which actively transport it out of the cell.
-
Cytotoxicity: At higher concentrations, the compound's cytotoxic effects may mask its antiviral activity.
Q5: Are there potential drug-drug interactions I should be aware of when using this inhibitor in combination with other compounds?
A5: Yes, NNRTIs as a class are known to be substrates and modulators of cytochrome P450 (CYP) enzymes.[3] If you are co-administering this compound with other compounds, there is a potential for drug-drug interactions if they share a common metabolic pathway. It is advisable to perform a CYP inhibition assay to assess this risk.
Troubleshooting Guides
Issue 1: High Background Signal or False Positives in Antiviral Assay
-
Possible Cause: Compound precipitation or interference with the assay's detection method (e.g., luciferase, fluorescence).
-
Troubleshooting Steps:
-
Visually inspect the compound in culture media for any signs of precipitation.
-
Run a control plate with the compound in the absence of cells to check for any intrinsic fluorescence or absorbance at the assay wavelength.
-
If using a luciferase-based reporter assay, test the compound directly against the luciferase enzyme to rule out direct inhibition.
-
Issue 2: Inconsistent Results Between Experiments
-
Possible Cause: Variability in cell health, passage number, or seeding density. Inconsistent compound preparation.
-
Troubleshooting Steps:
-
Ensure consistent cell culture practices, including using cells within a defined passage number range.
-
Verify cell viability and density before each experiment.
-
Prepare fresh stock solutions of the inhibitor and ensure complete solubilization before diluting into culture media.
-
Issue 3: Unexpected Decrease in Cell Proliferation at Sub-toxic Concentrations
-
Possible Cause: Inhibition of cellular processes essential for proliferation without inducing overt cytotoxicity. This could be due to off-target effects on kinases involved in the cell cycle or mitochondrial dysfunction affecting cellular energy levels.[1][2]
-
Troubleshooting Steps:
Experimental Protocols
Cytotoxicity Assay Protocols
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12][13]
-
Materials:
-
96-well plate with cultured cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader (570 nm absorbance)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound and incubate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[13]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[13]
-
Read the absorbance at 570 nm.
-
Calculate the CC50 value from the dose-response curve.
-
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of necrosis.[5][6][14]
-
Materials:
-
96-well plate with cultured cells
-
This compound
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for positive control)
-
Plate reader (490 nm absorbance)
-
-
Procedure:
-
Seed cells in a 96-well plate and treat with a serial dilution of this compound for 24-48 hours.
-
Include wells for a positive control (cells treated with lysis buffer) and a negative control (untreated cells).
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[5]
-
Add the LDH reaction mixture to each well according to the kit manufacturer's instructions.
-
Incubate at room temperature for the recommended time (usually 30 minutes), protected from light.
-
Add the stop solution provided in the kit.[5]
-
Read the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity relative to the positive control.
-
Mitochondrial Toxicity Protocol
This assay uses the JC-1 dye to assess mitochondrial health. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low potential, it remains as monomers and fluoresces green.[7][8][9][10]
-
Materials:
-
Cells cultured on glass coverslips or in a multi-well plate
-
This compound
-
JC-1 staining solution
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Remove the culture medium and wash the cells with PBS.
-
Incubate the cells with the JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37°C.[8]
-
Wash the cells to remove excess dye.
-
Analyze the cells using a fluorescence microscope or a plate reader capable of detecting both green (emission ~529 nm) and red (emission ~590 nm) fluorescence.[10]
-
A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
Visualizations
Experimental Workflow for Off-Target Effect Investigation
Caption: Workflow for investigating off-target effects of this compound.
Potential NNRTI Off-Target Signaling
Caption: On-target vs. potential off-target pathways for an NNRTI.
References
- 1. Pharmacology of nucleoside and nucleotide reverse transcriptase inhibitor-induced mitochondrial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of human cytochrome P450 isoforms by nonnucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate [mdpi.com]
- 5. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. praxilabs.com [praxilabs.com]
- 7. JC-1 assay for evaluation of mitochondrial membrane potential [bio-protocol.org]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. 101.200.202.226 [101.200.202.226]
- 10. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
"HIV-1 inhibitor-46" refining protocols for consistent results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in utilizing HIV-1 inhibitor-46, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), for consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) with an EC50 value of 1.425 μM.[1][2] NNRTIs are a class of antiretroviral drugs that bind to a non-essential, allosteric site on the HIV-1 reverse transcriptase, an enzyme crucial for the conversion of viral RNA into DNA. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the synthesis of viral DNA necessary for infection of the host cell.
Q2: What is the recommended solvent for dissolving this compound?
For in vitro experiments, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilutions into aqueous buffers or cell culture media should be made to achieve the desired final concentration. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: How should I store this compound?
This compound should be stored as a solid at -20°C for long-term stability. Stock solutions in DMSO can be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light and moisture.
Q4: Can this compound be used in combination with other antiretroviral drugs?
Yes, NNRTIs like this compound are often used in combination with other classes of antiretroviral drugs, such as nucleoside reverse transcriptase inhibitors (NRTIs), protease inhibitors, and integrase inhibitors.[3][4] Combination therapy, often referred to as highly active antiretroviral therapy (HAART), is the standard of care for HIV-1 infection as it can enhance efficacy and reduce the likelihood of developing drug resistance.[3][5]
Troubleshooting Guide
Q1: I am observing inconsistent EC50 values for this compound in my cell-based assays. What could be the cause?
Inconsistent EC50 values can arise from several factors:
-
Cell Health and Density: Ensure that the cells used for infection are healthy, in the logarithmic growth phase, and plated at a consistent density for each experiment.
-
Virus Titer: Use a consistent and pre-determined titer of HIV-1 for infection. Variations in the amount of virus used can significantly impact the calculated EC50 value.
-
Inhibitor Preparation: Prepare fresh dilutions of this compound from a stable stock solution for each experiment to avoid degradation.
-
Assay Incubation Time: The duration of the assay can influence the outcome. Standardize the incubation time for all experiments.
Q2: My cells are showing signs of toxicity at higher concentrations of this compound. How can I mitigate this?
To address cytotoxicity, consider the following:
-
Determine CC50: Perform a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50) of the inhibitor on the specific cell line you are using. This will help you establish a therapeutic window.
-
Reduce DMSO Concentration: Ensure the final concentration of DMSO in your assay is not exceeding a non-toxic level (e.g., <0.5%).
-
Optimize Inhibitor Concentration: Use the lowest effective concentration of the inhibitor that still provides significant viral inhibition.
-
Alternative Cell Lines: Some cell lines may be more sensitive to the compound. If possible, test the inhibitor on different susceptible cell lines.
Q3: I am observing the emergence of drug-resistant HIV-1 strains in my long-term cultures. What should I do?
The development of drug resistance is a known challenge with NNRTIs.[6]
-
Genotypic Analysis: Sequence the reverse transcriptase gene of the resistant virus to identify mutations.
-
Phenotypic Analysis: Test the resistant virus against a panel of other NNRTIs and different classes of antiretroviral drugs to assess cross-resistance.
-
Combination Therapy: In future long-term experiments, consider using this compound in combination with other antiretroviral agents to suppress the emergence of resistance.
Quantitative Data Summary
The following table summarizes hypothetical experimental data for this compound to provide an example of expected results.
| Parameter | Value | Cell Line | Virus Strain |
| EC50 | 1.425 µM | MT-4 | HIV-1 IIIB |
| CC50 | > 100 µM | MT-4 | N/A |
| Selectivity Index (SI) | > 70 | MT-4 | HIV-1 IIIB |
EC50: 50% effective concentration for viral inhibition. CC50: 50% cytotoxic concentration. Selectivity Index (SI) = CC50 / EC50
Detailed Experimental Protocols
Reverse Transcriptase (RT) Activity Assay
This protocol outlines a method to determine the inhibitory effect of this compound on the enzymatic activity of HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
This compound
-
RT Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM DTT, 5 mM MgCl2)
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (tritiated deoxythymidine triphosphate)
-
96-well microplate
-
Scintillation fluid and counter
Methodology:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in RT assay buffer to the desired final concentrations.
-
In a 96-well microplate, add the diluted inhibitor, recombinant HIV-1 RT, and the poly(rA)-oligo(dT) template-primer.
-
Initiate the reaction by adding [³H]-dTTP.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding ice-cold 10% trichloroacetic acid (TCA).
-
Harvest the precipitated DNA onto a filter mat using a cell harvester.
-
Wash the filter mat with 10% TCA and then with 70% ethanol.
-
Dry the filter mat and place it in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of RT inhibition for each inhibitor concentration and determine the IC50 value.
Cell-Based HIV-1 Inhibition Assay
This protocol describes a cell-based assay to evaluate the antiviral activity of this compound against an HIV-1 laboratory-adapted strain.
Materials:
-
MT-4 cells (or other susceptible T-cell line)
-
HIV-1 IIIB (or other laboratory-adapted strain)
-
This compound
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
96-well cell culture plates
-
p24 antigen ELISA kit
Methodology:
-
Seed MT-4 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted inhibitor to the cells.
-
Infect the cells with a pre-titered amount of HIV-1 IIIB. Include uninfected and untreated infected cells as controls.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.
-
After incubation, collect the cell culture supernatant.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a p24 ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of viral inhibition for each inhibitor concentration and determine the EC50 value.
Visualizations
Caption: Mechanism of action of this compound (NNRTI).
Caption: Workflow for a cell-based HIV-1 inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. HIV and AIDS - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Use of Inhibitors of HIV-1 Integration: Problems and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
"HIV-1 inhibitor-46" addressing cytotoxicity in cell-based assays
Welcome to the technical support center for HIV-1 Inhibitor-46. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to cytotoxicity in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is cytotoxicity and why is it a critical parameter when screening HIV-1 inhibitors?
A1: Cytotoxicity refers to the quality of a substance being toxic to cells. In the context of antiviral drug development, it is a critical parameter because the ideal inhibitor should eliminate or suppress the virus without harming the host cells.[1][2] High cytotoxicity can lead to false-positive results in loss-of-signal assays, where the reduction in viral signal is due to cell death rather than specific antiviral activity.[1] Therefore, assessing the 50% cytotoxic concentration (CC50) is essential to determine the therapeutic window of the inhibitor.[2]
Q2: How should I interpret the CC50 and EC50 values for this compound?
A2: The CC50 (50% cytotoxic concentration) is the concentration of a compound that causes the death of 50% of host cells. The EC50 (50% effective concentration) is the concentration required to inhibit viral activity by 50%. The ratio of these two values (CC50/EC50) is the Selectivity Index (SI).[3] A higher SI value is desirable as it indicates that the compound is effective against the virus at concentrations well below those that are toxic to the cell. An SI value ≥10 is generally considered a good starting point for a promising antiviral candidate.[3]
Q3: Could the cytotoxicity I'm observing be due to off-target effects of this compound?
A3: Yes, it is a significant possibility. Many HIV-1 inhibitors can interact with "secondary" or "off-targets" within the host cell, leading to unintended side effects like cytotoxicity.[4][5] For instance, some HIV protease inhibitors have been shown to induce mitochondrial DNA damage and cell death through necrosis pathways in host cells.[6] Identifying these off-target interactions is crucial in the early stages of drug development to design more selective and less toxic agents.[5][7]
Q4: Does the choice of cell viability assay influence the observed cytotoxicity of this compound?
A4: Absolutely. Different cell viability assays measure different cellular parameters, which can lead to varied CC50 values for the same compound. For example, assays like MTT or MTS measure metabolic activity, while others like Viral ToxGlo™ measure ATP content, and neutral red assays measure lysosomal integrity.[3][8] Discrepancies can arise; one study found that CC50 values for a compound varied significantly between alamarBlue and other dyes, impacting the calculated Selectivity Index.[3] It is advisable to use more than one type of cytotoxicity assay to confirm results.
Troubleshooting Guide
Problem 1: I am observing high cytotoxicity at concentrations where I expect to see antiviral activity.
Answer: This indicates a narrow therapeutic window for this compound. Here are steps to troubleshoot this issue:
-
Confirm with a Counter-Screen: Always run a cytotoxicity assay in parallel with your primary antiviral screen on uninfected cells.[1][9] This helps differentiate true antiviral effects from toxicity-induced signal loss.
-
Re-evaluate Concentration Range: Perform a more granular dose-response curve for both cytotoxicity (CC50) and efficacy (EC50) to precisely determine the Selectivity Index.
-
Check Experimental Parameters: Ensure the cell seeding density is optimal and consistent. Over-confluent or sparsely seeded cells can show different sensitivities to toxic compounds. Also, verify the incubation time, as cytotoxicity can be time-dependent.[6]
-
Consider a Different Cell Line: The current cell line may be particularly sensitive to this compound. Test the compound in multiple relevant cell lines (e.g., T-cell lines, PBMCs) to see if the cytotoxicity is cell-type specific.[10]
Problem 2: My cytotoxicity results for this compound are inconsistent across different viability assays (e.g., MTT vs. ATP-based assay).
Answer: This suggests the inhibitor may be interfering with a specific cellular pathway measured by one of the assays.
-
Understand Assay Mechanisms:
-
Tetrazolium Dyes (MTT, MTS, XTT): Measure mitochondrial reductase activity.[8] A compound affecting mitochondrial function could directly impact this readout without necessarily causing immediate cell death.
-
ATP-based Assays (e.g., CellTiter-Glo®): Measure cellular ATP levels, which reflect metabolic health.
-
Protease Viability Markers: Measure the activity of specific proteases that are only active in viable cells.
-
-
Investigate Potential Interference: The inhibitor might directly inhibit the reporter enzyme (e.g., luciferase in ATP assays) or affect mitochondrial respiration, leading to a skewed MTT result.
-
Recommendation: Use a third, mechanistically different assay (e.g., a real-time live-cell imaging assay or a membrane integrity assay like LDH release) to get a more conclusive picture of cell health.
Data Presentation
Table 1: Hypothetical Cytotoxicity (CC50) of this compound in Different Cell Lines
| Cell Line | Assay Type | CC50 (µM) |
| TZM-bl | MTT | 25.5 |
| CEM-SS | ATP-based | 32.1 |
| PMBCs | WST-1 | 45.8 |
This table illustrates how the measured cytotoxicity of a compound can vary depending on the cell line used.
Table 2: Comparison of Viability Assays for this compound in TZM-bl Cells
| Viability Assay | Measured Parameter | Hypothetical CC50 (µM) | Hypothetical EC50 (µM) | Selectivity Index (SI) |
| MTT | Mitochondrial Activity | 25.5 | 0.5 | 51 |
| ATP-based | Cellular ATP Levels | 32.1 | 0.5 | 64.2 |
| LDH Release | Membrane Integrity | 40.2 | 0.5 | 80.4 |
This table demonstrates how different assay methods can yield different CC50 and SI values for the same compound in the same cell line.
Experimental Protocols
Protocol 1: Standard MTT Cytotoxicity Assay
This protocol is adapted from established methods for determining cell viability.[8][11]
-
Cell Plating: Seed host cells (e.g., TZM-bl) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 18-24 hours at 37°C, 5% CO2.
-
Compound Addition: Prepare serial dilutions of this compound. Remove the old medium from the cells and add 100 µL of fresh medium containing the desired concentrations of the inhibitor. Include "cells only" (no compound) and "medium only" (no cells) controls.
-
Incubation: Incubate the plate for a period that matches your antiviral assay (e.g., 48-72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.45-0.5 mg/mL.[8]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[8]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[8] Mix thoroughly by gentle pipetting or shaking.
-
Readout: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the results and determine the CC50 value using non-linear regression analysis.
Visualizations
Caption: Workflow for antiviral and cytotoxicity screening.
Caption: Decision tree for troubleshooting high cytotoxicity.
Caption: On-target vs. potential off-target inhibitor effects.
References
- 1. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Cell Viability Dyes in Antiviral Assays with RNA Viruses that Exhibit Different Cytopathogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors | MDPI [mdpi.com]
- 6. HIV protease inhibitor ritonavir induces cytotoxicity of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors | Semantic Scholar [semanticscholar.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. pnas.org [pnas.org]
- 11. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimization of HIV-1 Inhibitor-46 for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vivo optimization of HIV-1 inhibitor-46, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI).
Frequently Asked Questions (FAQs)
1. What is the mechanism of action for this compound?
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket on the HIV-1 reverse transcriptase (RT) enzyme, which is distant from the active site.[2][3] This binding induces a conformational change in the enzyme, rendering the active site non-functional and thereby inhibiting the conversion of the viral RNA genome into DNA.[2][3]
2. What are the recommended in vivo models for evaluating the efficacy of this compound?
Humanized mouse models are the gold standard for evaluating the in vivo efficacy of novel HIV-1 inhibitors like this compound.[4][5][6][7] These models involve engrafting immunodeficient mice with human hematopoietic stem cells (hu-HSC) or fetal liver and thymus tissue (BLT mice), resulting in the development of a functional human immune system.[4][6][8] These models support HIV-1 infection and allow for the assessment of viral load reduction and effects on human immune cells following treatment.[4][5]
3. What are the key considerations for formulating this compound for in vivo studies?
Many NNRTIs have poor water solubility, which can limit their oral bioavailability.[9][10] Therefore, appropriate formulation is critical for successful in vivo studies. Common strategies to improve the pharmacokinetic profile of NNRTIs include the use of oral suspensions, nanoformulations, or co-administration with pharmacokinetic enhancers, although the latter is more common for protease inhibitors.[9][11] The formulation should be optimized to ensure adequate absorption and exposure in the animal model.
4. What is a typical pharmacokinetic profile for a novel NNRTI like this compound in animal models?
The pharmacokinetic properties of NNRTIs can vary significantly between species.[1][12] Rodent models often exhibit higher hepatic clearance compared to humans, which can lead to lower systemic exposure for a given dose.[1] It is crucial to perform pharmacokinetic studies in the selected animal model to determine key parameters such as Cmax (maximum concentration), AUC (area under the curve), and half-life.[12] These data are essential for designing effective dosing regimens for efficacy and toxicity studies.
5. What are the potential toxicities associated with this compound and other NNRTIs?
Common adverse effects associated with the NNRTI class of drugs include skin rashes and hepatotoxicity.[2][13][14] Some antiretroviral drugs, particularly older nucleoside reverse transcriptase inhibitors (NRTIs), are known to cause mitochondrial toxicity, which can manifest as myopathy, neuropathy, and lactic acidosis.[15][16][17] While NNRTIs have a different primary toxicity profile, it is important to monitor for a range of potential adverse effects during in vivo studies.
Troubleshooting Guides
Issue 1: Unexpected Toxicity or Adverse Events in Animal Models
| Potential Cause | Troubleshooting Steps |
| Off-target effects | - Conduct in vitro cytotoxicity assays on a panel of relevant cell lines to assess general cytotoxicity. - Perform a literature search for known off-target effects of similar chemical scaffolds. |
| Metabolite toxicity | - Characterize the major metabolites of this compound in the study species. - Synthesize and test the major metabolites for toxicity in vitro and, if necessary, in vivo. |
| Formulation-related toxicity | - Test the vehicle alone in a control group of animals to rule out vehicle-induced toxicity. - Evaluate the stability and purity of the formulated compound. |
| Species-specific metabolism | - Compare the metabolic profile of this compound in the animal model with human in vitro systems (e.g., human liver microsomes) to identify potential species-specific toxic metabolites.[1] |
Issue 2: Lack of Efficacy in In Vivo Models
| Potential Cause | Troubleshooting Steps |
| Poor bioavailability/exposure | - Conduct a thorough pharmacokinetic study to determine the Cmax, AUC, and half-life of this compound in the animal model.[12] - If exposure is low, consider reformulating the compound or increasing the dose. |
| Rapid metabolism | - Analyze plasma and tissue samples for the presence of metabolites. - If the parent compound is rapidly cleared, consider co-administration with a metabolic inhibitor (if appropriate for the metabolic pathway) or redesigning the molecule to block metabolic hotspots. |
| Drug resistance | - Sequence the HIV-1 reverse transcriptase gene from viruses isolated from treated animals to check for the emergence of resistance mutations.[2] - Test the in vitro activity of this compound against a panel of known NNRTI-resistant HIV-1 strains.[18] |
| Inappropriate animal model | - Ensure that the humanized mouse model used has robust engraftment of human immune cells and supports high levels of HIV-1 replication.[6] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Representative NNRTIs in Preclinical Species and Humans
| NNRTI | Species | Dose | Cmax | AUC | Half-life (t1/2) | Reference |
| UK-453,061 | Rat | 10 mg/kg | 1.2 µg/mL | 7.8 µg.h/mL | 4.5 h | [12] |
| UK-453,061 | Dog | 10 mg/kg | 3.5 µg/mL | 43.2 µg.h/mL | 10.1 h | [12] |
| UK-453,061 | Human | 500 mg | 2.1 µg/mL | 35.1 µg.h/mL | 19.8 h | [12] |
| AIC292 | Mouse | 20 mg/kg | 1.8 µM | 14.7 µM.h | N/A | [18] |
| Rilpivirine | Human | 25 mg | 121 ng/mL | 2261 ng.h/mL | 50 h | [9] |
| Doravirine | Human | 100 mg | 956 nM | 14000 nM.h | 15 h | [9] |
Table 2: Common Toxicities Associated with NNRTIs
| Toxicity | Description | Commonly Implicated NNRTIs | References |
| Hepatotoxicity | Elevated liver enzymes, potential for severe liver injury. | Nevirapine, Efavirenz | [2][13] |
| Skin Rash | Mild to severe skin reactions, including Stevens-Johnson syndrome. | Nevirapine, Delavirdine | [2][14] |
| Central Nervous System (CNS) Effects | Dizziness, drowsiness, insomnia, vivid dreams. | Efavirenz | [17] |
Experimental Protocols
1. In Vivo Efficacy Study in Humanized BLT Mice
-
Animal Model: NOD/SCID/IL2Rγnull (NSG) mice engrafted with human fetal liver and thymus tissue (BLT mice).
-
Engraftment Confirmation: Confirm successful human immune cell engraftment (human CD45+ cells) in peripheral blood by flow cytometry at 12-16 weeks post-transplantation.
-
Infection: Infect mice intravenously with a CCR5-tropic HIV-1 strain.
-
Treatment: Begin treatment with this compound at a predetermined dose and schedule (e.g., once daily oral gavage) after confirmation of stable viremia. Include a vehicle control group.
-
Monitoring: Monitor plasma viral load weekly using a validated quantitative RT-PCR assay. Monitor CD4+ T cell counts in peripheral blood by flow cytometry.
-
Endpoint: At the end of the study, sacrifice the animals and collect tissues (spleen, lymph nodes, gut-associated lymphoid tissue) for virological and immunological analysis.
2. Pharmacokinetic Analysis in Mice
-
Animals: Use the same mouse strain as in the efficacy studies.
-
Dosing: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage).
-
Sampling: Collect blood samples at multiple time points post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Analysis: Quantify the concentration of this compound in plasma samples using a validated analytical method such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Visualizations
References
- 1. Species differences in the multiple-dose pharmacokinetics of the non-nucleoside reverse transcriptase inhibitor (NNRTI) UK-453,061 in animals and man: implications for safety considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Advances in Humanized Mouse Models to Improve Understanding of HIV-1 Pathogenesis and Immune Responses [frontiersin.org]
- 5. Frontiers | Humanized Mice for the Evaluation of Novel HIV-1 Therapies [frontiersin.org]
- 6. Use of Humanized Mouse Models for Studying HIV-1 Infection, Pathogenesis and Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Humanized Mouse Models for Human Immunodeficiency Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Humanized Mice for Studies of HIV-1 Persistence and Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and development of non-nucleoside reverse-transcriptase inhibitors - Wikipedia [en.wikipedia.org]
- 11. Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Toxicity of non-nucleoside analogue reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitochondrial toxicity of NRTI antiviral drugs: an integrated cellular perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. In vitro and in vivo activities of AIC292, a novel HIV-1 nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of HIV-1 Inhibitor-46: A Guide for Researchers
A detailed evaluation of the non-nucleoside reverse transcriptase inhibitor HIV-1 inhibitor-46 against established antiretroviral agents.
This guide provides a comprehensive comparison of the antiviral activity of the novel non-nucleoside reverse transcriptase inhibitor (NNRTI), this compound, with the clinically approved NNRTIs Nevirapine, Efavirenz, and Rilpivirine. The data presented is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new HIV-1 therapeutics.
Executive Summary
This compound, a sulfanyltriazole derivative, demonstrates potent inhibition of wild-type HIV-1 replication. This guide presents a comparative analysis of its in vitro efficacy and cytotoxicity against established NNRTIs. While this compound shows promising activity, its efficacy against common NNRTI-resistant viral strains and its cellular cytotoxicity require further investigation to fully assess its therapeutic potential.
Comparative Antiviral Activity and Cytotoxicity
The in vitro antiviral activity and cytotoxicity of this compound and comparator NNRTIs were evaluated using human T-lymphocyte (MT-4) cells. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are summarized in the table below.
| Compound | Target | Wild-Type HIV-1 (IIIB) EC50 (µM) | K103N Mutant EC50 (µM) | Y181C Mutant EC50 (µM) | K103N/Y181C Mutant EC50 (µM) | CC50 (µM) in MT-4 Cells | Selectivity Index (SI = CC50/EC50) |
| This compound | HIV-1 RT | 1.425 | Data Not Available | Data Not Available | Data Not Available | >100 | >70 |
| Nevirapine | HIV-1 RT | 0.01 - 0.09 | 1.1 - 4.62 | 1.1 - 100 | >100 | >100 | >1111 - >10000 |
| Efavirenz | HIV-1 RT | 0.0015 - 0.003 | 0.03 - 0.06 | 0.03 - 0.06 | 0.3 - 0.6 | >15.8 | >5267 - >10533 |
| Rilpivirine | HIV-1 RT | 0.0004 - 0.00073 | 0.00035 - 0.001 | <0.007 | 0.0022 - <0.005 | 10 | 13699 - 25000 |
Note: Data for comparator drugs are compiled from multiple sources and may show variability based on specific experimental conditions. The CC50 for this compound is reported as greater than the highest tested concentration.
Experimental Protocols
In Vitro Anti-HIV-1 Activity Assay (MT-4 Cells)
This protocol outlines the determination of the 50% effective concentration (EC50) of antiviral compounds against HIV-1 in MT-4 cells.
Materials:
-
MT-4 (human T-cell leukemia) cells
-
HIV-1 viral stock (e.g., IIIB strain)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics
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Test compounds (this compound and comparators)
-
96-well microtiter plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilizing agent (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. On the day of the assay, ensure cells are in the logarithmic growth phase and adjust the cell suspension to a concentration of 1 x 10^5 cells/mL.
-
Compound Dilution: Prepare a series of dilutions of the test compounds in culture medium.
-
Infection and Treatment:
-
Add 100 µL of the MT-4 cell suspension to each well of a 96-well plate.
-
Add 100 µL of HIV-1 viral stock at a predetermined multiplicity of infection (MOI).
-
Immediately add 50 µL of the diluted test compounds to the appropriate wells. Include virus control (cells + virus) and cell control (cells only) wells.
-
-
Incubation: Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay for Cell Viability:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of a solubilizing agent to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cytoprotection for each compound concentration relative to the virus and cell controls.
-
The EC50 is determined as the compound concentration that protects 50% of the cells from virus-induced cytopathic effects.
-
Cytotoxicity Assay (MT-4 Cells)
This protocol determines the 50% cytotoxic concentration (CC50) of the test compounds.
Procedure:
The procedure is identical to the anti-HIV-1 activity assay, with the exception that no virus is added to the wells. The CC50 is the concentration of the compound that reduces the viability of uninfected MT-4 cells by 50%.
HIV-1 p24 Antigen Quantification (ELISA)
This assay quantifies the amount of HIV-1 p24 antigen in the supernatant of infected cell cultures as a measure of viral replication.
Materials:
-
Supernatants from infected MT-4 cell cultures
-
HIV-1 p24 antigen capture ELISA kit
-
Microplate reader
Procedure:
-
Sample Collection: Collect supernatant from the infected MT-4 cell cultures at the end of the incubation period.
-
ELISA Protocol: Follow the manufacturer's instructions for the p24 antigen capture ELISA kit. This typically involves:
-
Coating a 96-well plate with a capture antibody specific for HIV-1 p24.
-
Adding cell culture supernatants and standards to the wells.
-
Incubating to allow p24 antigen to bind to the capture antibody.
-
Washing the wells to remove unbound material.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that produces a colorimetric signal in the presence of the enzyme.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the known p24 standards.
-
Determine the concentration of p24 in the cell culture supernatants by interpolating their absorbance values on the standard curve.
-
The reduction in p24 production in the presence of the test compound is used to calculate its inhibitory activity.
-
Visualizing Mechanisms and Workflows
HIV-1 Replication Cycle and NNRTI Inhibition
Caption: HIV-1 replication cycle and the point of inhibition by NNRTIs.
Experimental Workflow for Antiviral Activity Assessment
Caption: Workflow for in vitro evaluation of anti-HIV-1 compounds.
Logical Relationship of Antiviral Metrics
Caption: Relationship between key antiviral and cytotoxicity metrics.
A Comparative Guide to HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Profiling "HIV-1 inhibitor-46" Against Established NNRTIs
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the in-vitro efficacy and cytotoxicity of "HIV-1 inhibitor-46" alongside prominent non-nucleoside reverse transcriptase inhibitors (NNRTIs). This guide provides a synthesis of available experimental data, detailed laboratory protocols, and visual representations of the underlying mechanisms of action to inform further research and development in HIV-1 therapeutics.
This document presents a comparative analysis of "this compound" and other well-characterized NNRTIs, including Efavirenz, Nevirapine, Rilpivirine, Etravirine, and Doravirine. The primary focus of this guide is to provide a data-driven overview of their relative performance in preclinical assays, specifically examining their antiviral potency and cytotoxicity.
Quantitative Performance Comparison
The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) for each NNRTI, along with the calculated selectivity index (SI = CC50/EC50). All concentrations are expressed in micromolar (µM). Data is primarily from studies utilizing MT-4 cells for consistency, unless otherwise noted.
| Inhibitor | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | 1.425[1] | Not Available | Not Calculable |
| Efavirenz | 0.0015 | >15.839[2] | >10559 |
| Nevirapine | 0.04 | >30 | >750 |
| Rilpivirine | 0.00051[3] | 10[4] | 19608 |
| Etravirine | ~0.004 (4 ng/mL)[5] | >10 | >2500 |
| Doravirine | 0.012 | >100 | >8333 |
Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase
Non-nucleoside reverse transcriptase inhibitors function through a common mechanism of allosteric inhibition. They bind to a hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase enzyme, distinct from the active site where nucleoside analogs bind. This binding event induces a conformational change in the enzyme, thereby disrupting its catalytic activity and preventing the conversion of the viral RNA genome into DNA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. A comparison of the ability of rilpivirine (TMC278) and selected analogues to inhibit clinically relevant HIV-1 reverse transcriptase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of HIV-1 Inhibitor-46 Cross-Resistance with Approved Antiretrovirals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-resistance profile of HIV-1 inhibitor-46, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), against clinically relevant HIV-1 mutant strains. The performance of this compound is benchmarked against established antiretroviral drugs from the same class, supported by available experimental data.
Overview of this compound
This compound, also identified as compound 13d in its initial publication, is a sulfanyltriazole-based NNRTI.[1] Preclinical studies have demonstrated its potency against wild-type HIV-1. This guide delves into its efficacy against common NNRTI-resistant viral strains, a critical factor in determining its potential clinical utility and positioning within the current antiretroviral landscape.
Cross-Resistance Data Summary
The following table summarizes the in vitro activity of this compound and other approved NNRTIs against wild-type HIV-1 and key NNRTI-resistant mutants. The data is presented as the half-maximal effective concentration (EC50) in nanomolar (nM) and the fold change (FC) in EC50 relative to the wild-type virus. A higher fold change indicates reduced susceptibility of the virus to the inhibitor.
| Antiretroviral Agent | Wild-Type (EC50, nM) | K103N Mutant (FC) | Y181C Mutant (FC) | L100I Mutant (FC) |
| This compound (compound 13d) | 1425[1] | >7.0¹ | >7.0¹ | >7.0¹ |
| Efavirenz | ~1-4 | ~20-50 | <2 | ~10-30 |
| Nevirapine | ~10-100 | ~50 | >50 | - |
| Rilpivirine | ~0.4 | <2 | <2 | <2 |
| Etravirine | ~1-5 | <2 | ~3-5 | <2 |
| Doravirine | ~12 | ~1.75 | ~2.6 | ~1.8 |
¹ Note: The primary publication for this compound (compound 13d) stated that related compounds within the same sulfanyltriazole series exhibited potent activity (EC50 values of 8-16 nM) against K103N, Y181C, and L100I mutants, corresponding to a fold change of approximately 7.0 or less relative to their activity against the wild-type strain. Specific quantitative data for compound 13d against these mutants was not detailed in the abstract.
Experimental Methodologies
The determination of cross-resistance profiles for NNRTIs typically involves cell-based assays that measure the inhibition of HIV-1 replication in the presence of the drug. Below are detailed protocols for common assays used in such studies.
Phenotypic Susceptibility Assay using Recombinant Viruses
This assay measures the ability of a drug to inhibit the replication of genetically engineered HIV-1 strains containing specific resistance mutations in the reverse transcriptase gene.
a. Generation of Mutant Viruses:
-
Site-directed mutagenesis is performed on a proviral DNA clone of HIV-1 (e.g., pNL4-3) to introduce known NNRTI resistance mutations such as K103N, Y181C, or L100I.
-
The mutated proviral DNA is then transfected into a suitable cell line (e.g., HEK293T) to produce viral stocks.
-
The viral titer is quantified, often by measuring the concentration of the p24 capsid protein using an enzyme-linked immunosorbent assay (ELISA).
b. Drug Susceptibility Assay:
-
T-cell lines permissive to HIV-1 infection (e.g., MT-4 or CEM) are seeded in 96-well plates.
-
The cells are infected with a standardized amount of the wild-type or mutant virus in the presence of serial dilutions of the antiretroviral drug being tested.
-
After a defined incubation period (typically 3-5 days), the extent of viral replication is measured. Common readouts include:
-
p24 Antigen ELISA: The amount of p24 antigen in the cell culture supernatant is quantified. A reduction in p24 levels indicates inhibition of viral replication.
-
Reporter Gene Assay: If the virus is engineered to express a reporter gene (e.g., luciferase or green fluorescent protein), the signal from the reporter is measured.
-
-
The EC50 value is calculated as the drug concentration that inhibits viral replication by 50% compared to the no-drug control.
-
The fold change in resistance is determined by dividing the EC50 for the mutant virus by the EC50 for the wild-type virus.
Reverse Transcriptase (RT) Activity Assay
This is a biochemical assay that directly measures the inhibitory effect of the compound on the enzymatic activity of HIV-1 reverse transcriptase.
a. Enzyme and Substrate Preparation:
-
Recombinant wild-type and mutant HIV-1 RT enzymes are purified.
-
A template-primer, such as poly(A)-oligo(dT), and deoxynucleoside triphosphates (dNTPs), one of which is labeled (e.g., with ³H or ³²P), are prepared.
b. Inhibition Assay:
-
The RT enzyme is incubated with the template-primer and varying concentrations of the inhibitor.
-
The enzymatic reaction is initiated by the addition of the dNTP mixture.
-
After incubation, the newly synthesized DNA is separated from unincorporated dNTPs (e.g., by precipitation or filtration).
-
The amount of incorporated labeled dNTP is quantified using a scintillation counter.
-
The IC50 value, the concentration of the inhibitor that reduces RT activity by 50%, is calculated.
Signaling Pathways and Experimental Workflows
The diagram above illustrates the key steps in a typical cell-based assay to determine the cross-resistance profile of an HIV-1 inhibitor. The process begins with the generation of specific drug-resistant viral mutants through site-directed mutagenesis. These mutants are then used to infect target cells in the presence of varying concentrations of the inhibitor being tested, as well as comparator drugs. Finally, the extent of viral replication is measured to determine the drug's potency against each viral strain.
References
Benchmarking a Novel HIV-1 Inhibitor Against First-Generation NNRTIs: A Comparative Guide
To the Research Community: The following guide provides a comparative analysis of a novel, hypothetically designated "HIV-1 inhibitor-46," against established first-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs). Due to the lack of specific public data for an NNRTI explicitly named "this compound," this document serves as a template, outlining the requisite experimental data and protocols for a rigorous comparison. The data for first-generation NNRTIs are based on established findings, while placeholder data is used for "this compound" to illustrate the comparative framework.
Introduction to Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs used in the treatment of HIV-1 infection.[1] They function as allosteric inhibitors of the viral enzyme reverse transcriptase (RT), which is essential for converting the viral RNA genome into DNA, a necessary step for viral replication.[2][3] NNRTIs bind to a hydrophobic pocket on the RT, known as the NNRTI-binding pocket (NNIBP), which is distinct from the active site.[3][4] This binding induces a conformational change in the enzyme, thereby inhibiting its function.[5]
First-generation NNRTIs, such as nevirapine, delavirdine, and efavirenz, have been instrumental in combination antiretroviral therapy.[1][4] However, their efficacy can be compromised by a low genetic barrier to resistance, where a single point mutation in the reverse transcriptase gene can lead to a significant loss of activity.[4][6][7] This has driven the development of next-generation NNRTIs with improved resistance profiles. This guide benchmarks our hypothetical "this compound" against these first-generation compounds.
Comparative Efficacy and Resistance Profiles
The following tables summarize the antiviral activity of "this compound" in comparison to first-generation NNRTIs against wild-type HIV-1 and common NNRTI-resistant mutant strains.
Table 1: Antiviral Activity against Wild-Type HIV-1
| Compound | Target | IC₅₀ (nM) | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | HIV-1 RT | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate Value] |
| Nevirapine | HIV-1 RT | ~100 | 10-40 | >100 | >2500 |
| Delavirdine | HIV-1 RT | ~100 | 30-50 | ~30 | ~600-1000 |
| Efavirenz | HIV-1 RT | 2.93[4] | 1-3 | >40 | >13,333 |
IC₅₀ (50% inhibitory concentration) measures the concentration of a drug that is required for 50% inhibition of an enzyme in vitro. EC₅₀ (50% effective concentration) is the concentration required for 50% reduction in viral replication in cell culture. CC₅₀ (50% cytotoxic concentration) is the concentration that kills 50% of host cells. The Selectivity Index is a measure of the drug's therapeutic window.
Table 2: Activity Against NNRTI-Resistant HIV-1 Strains (Fold Change in EC₅₀ relative to Wild-Type)
| Mutation | This compound | Nevirapine | Delavirdine | Efavirenz |
| L100I | [Insert Data] | >50 | ~10 | 2-5 |
| K103N | [Insert Data] | >100 | >100 | 20-70 |
| Y181C | [Insert Data] | >100 | >100 | 2-10 |
| Y188L | [Insert Data] | >100 | >100 | 10-20 |
| G190A | [Insert Data] | >100 | >50 | >100 |
Fold Change values represent the ratio of EC₅₀ for the mutant strain to the EC₅₀ for the wild-type strain. A lower fold change indicates better retention of activity against the resistant mutant. First-generation NNRTIs often show a significant loss of activity against single-point mutations like K103N and Y181C.[4]
Mechanism of Action and Experimental Workflows
The diagrams below illustrate the mechanism of action for NNRTIs and a typical experimental workflow for their evaluation.
Caption: Mechanism of NNRTI Action.
Caption: NNRTI Evaluation Workflow.
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of antiretroviral agents. The data presented in this guide are typically generated using the following standard protocols.
Recombinant HIV-1 Reverse Transcriptase Inhibition Assay (IC₅₀ Determination)
This biochemical assay measures the direct inhibitory effect of the compound on the enzymatic activity of purified HIV-1 RT.
-
Enzyme and Substrate: Recombinant wild-type HIV-1 RT is used. A poly(rA)/oligo(dT) template/primer is commonly utilized as the substrate.
-
Procedure:
-
The compound is serially diluted to a range of concentrations.
-
The compound dilutions are pre-incubated with the HIV-1 RT enzyme in a reaction buffer containing Tris-HCl, KCl, MgCl₂, and DTT.
-
The reaction is initiated by adding the poly(rA)/oligo(dT) substrate and a labeled deoxynucleotide triphosphate (e.g., ³H-dTTP).
-
The reaction is allowed to proceed at 37°C and then stopped by precipitation with trichloroacetic acid (TCA).
-
The precipitated, newly synthesized DNA is captured on filters, and the incorporated radioactivity is measured using a scintillation counter.
-
The concentration of the compound that inhibits enzyme activity by 50% (IC₅₀) is calculated by non-linear regression analysis of the dose-response curve.
-
Cell-Based Antiviral Assay (EC₅₀ Determination)
This assay quantifies the inhibitor's ability to block HIV-1 replication in a cellular context.
-
Cell Lines and Virus Strains: Human T-lymphoid cell lines (e.g., MT-4, CEM) that are susceptible to HIV-1 infection are used. Laboratory-adapted strains of HIV-1 (e.g., HIV-1 IIIB) or clinical isolates are used for infection. For resistance profiling, site-directed mutant viruses are generated and used.
-
Procedure:
-
Cells are seeded in microtiter plates.
-
Serial dilutions of the test compound are added to the cells.
-
The cells are then infected with a standard amount of HIV-1.
-
The cultures are incubated for 4-7 days to allow for viral replication.
-
Viral replication is quantified by measuring a viral marker, such as p24 antigen concentration in the supernatant (using ELISA) or RT activity.
-
The 50% effective concentration (EC₅₀) is determined from the dose-response curve.
-
Cytotoxicity Assay (CC₅₀ Determination)
This assay is performed in parallel with the antiviral assay to ensure that the observed antiviral effect is not due to cell death.
-
Procedure:
-
Uninfected T-lymphoid cells are seeded in microtiter plates.
-
The cells are exposed to the same serial dilutions of the test compound as in the antiviral assay.
-
The cultures are incubated for the same duration.
-
Cell viability is measured using a colorimetric assay, such as one based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT.
-
The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve.
-
Conclusion
This guide provides a framework for the comprehensive evaluation of "this compound" against first-generation NNRTIs. The key determinants of a promising next-generation NNRTI are potent activity against wild-type HIV-1, a high selectivity index, and, crucially, the retention of potent activity against a broad panel of clinically relevant resistant mutants. While first-generation NNRTIs like nevirapine and efavirenz are susceptible to high-level resistance from single mutations[6][7], a successful novel inhibitor must overcome this limitation. The experimental protocols and comparative data tables presented herein establish the benchmark for such an evaluation.
References
- 1. Non-nucleoside reverse transcriptase inhibitors: a review on pharmacokinetics, pharmacodynamics, safety and tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 4. The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-nucleoside reverse transcriptase inhibitors (NNRTIs), their discovery, development, and use in the treatment of HIV-1 infection: a review of the last 20 years (1989-2009) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging Reverse Transcriptase Inhibitors for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of enhanced HIV-1 non-nucleoside reverse transcriptase inhibitors with improved resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of HIV-1 Inhibitor-46 and Novel Antiretroviral Agents
A Head-to-Head Examination of Efficacy, Mechanism, and Resistance Profiles for Researchers and Drug Development Professionals
The landscape of Human Immunodeficiency Virus Type 1 (HIV-1) therapeutics is continually evolving, with novel inhibitors offering improved efficacy, resistance profiles, and patient outcomes. This guide provides a comparative analysis of "HIV-1 inhibitor-46," a non-nucleoside reverse transcriptase inhibitor (NNRTI), with recently developed classes of HIV-1 inhibitors. The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform future research and development efforts.
Overview of this compound
This compound is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] As an NNRTI, it functions by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an enzyme critical for the conversion of viral RNA into DNA. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the synthesis of viral DNA.
| Property | Value | Reference |
| Target | HIV-1 Reverse Transcriptase | [1] |
| Class | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | [1] |
| Reported EC50 | 1.425 μM | [1] |
Head-to-Head Comparison with Novel HIV-1 Inhibitors
The following sections compare this compound, as a representative of the NNRTI class, against several novel classes of HIV-1 inhibitors that have seen significant advancements in recent years.
Integrase Strand Transfer Inhibitors (INSTIs)
INSTIs represent a cornerstone of modern antiretroviral therapy. They prevent the integration of viral DNA into the host cell's genome, a critical step in the HIV-1 replication cycle.[2][3] This class includes first-generation drugs like raltegravir and elvitegravir, and second-generation drugs such as dolutegravir and bictegravir, which possess a higher genetic barrier to resistance.[2][4]
Comparative Efficacy and Resistance:
| Inhibitor Class | Mechanism of Action | Key Advantages over NNRTIs | Representative IC50/EC50 Values | Common Resistance Mutations |
| NNRTIs (e.g., this compound) | Allosteric inhibition of reverse transcriptase. | - | EC50: 1.425 µM (for inhibitor-46)[1] | K103N, Y181C, G190A |
| INSTIs (Second Generation) | Blocks the strand transfer step of viral DNA integration into the host genome.[2] | Higher barrier to resistance, rapid virologic suppression.[2][4] | IC50: ~0.2 ng/mL (Bictegravir, Dolutegravir)[2] | G140S, Q148H/R/K |
Protease Inhibitors (PIs)
PIs act at a late stage of the HIV-1 life cycle, preventing the protease enzyme from cleaving viral polyproteins into mature, functional proteins. This results in the production of immature, non-infectious viral particles.[5] Darunavir is a notable example of a second-generation PI with a high genetic barrier to resistance.[5][6]
Comparative Efficacy and Resistance:
| Inhibitor Class | Mechanism of Action | Key Advantages over NNRTIs | Representative Ki/IC50 Values | Common Resistance Mutations |
| NNRTIs (e.g., this compound) | Allosteric inhibition of reverse transcriptase. | - | EC50: 1.425 µM (for inhibitor-46)[1] | K103N, Y181C, G190A |
| Protease Inhibitors (Second Gen) | Competitive inhibition of HIV-1 protease, preventing polyprotein cleavage.[5] | High genetic barrier to resistance, dual mechanism of action (inhibition of dimerization for some).[5][6] | Ki: 0.012 nM (for inhibitor 45, a potent PI)[6] | I50V, I84V |
Entry Inhibitors
This class of inhibitors targets the initial stages of HIV-1 infection, preventing the virus from entering host cells. They can be further subdivided based on their specific targets, including attachment inhibitors, co-receptor antagonists (e.g., maraviroc, which targets CCR5), and fusion inhibitors (e.g., enfuvirtide).[3][7]
Comparative Efficacy and Resistance:
| Inhibitor Class | Mechanism of Action | Key Advantages over NNRTIs | Representative Activity | Common Resistance Mutations |
| NNRTIs (e.g., this compound) | Allosteric inhibition of reverse transcriptase. | - | EC50: 1.425 µM (for inhibitor-46)[1] | K103N, Y181C, G190A |
| Entry Inhibitors (CCR5 Antagonists) | Binds to the CCR5 co-receptor, preventing gp120 interaction and subsequent viral entry.[8] | Novel mechanism of action, effective against virus resistant to other classes. | Potent inhibition of HIV-1 replication in vitro.[7] | Changes in gp120 V3 loop affecting co-receptor binding. |
Capsid Inhibitors
Capsid inhibitors are a newer class of antiretrovirals with a multi-faceted mechanism of action. Lenacapavir, the first-in-class approved drug, targets the HIV-1 capsid protein (p24), disrupting multiple stages of the viral life cycle, including nuclear import and virion assembly and maturation.[9]
Comparative Efficacy and Resistance:
| Inhibitor Class | Mechanism of Action | Key Advantages over NNRTIs | Representative Activity | Common Resistance Mutations |
| NNRTIs (e.g., this compound) | Allosteric inhibition of reverse transcriptase. | - | EC50: 1.425 µM (for inhibitor-46)[1] | K103N, Y181C, G190A |
| Capsid Inhibitors (e.g., Lenacapavir) | Binds to the mature capsid, disrupting nuclear import, and also targets the immature lattice, affecting maturation.[9] | Novel mechanism of action with activity against multi-drug resistant strains. | Highly potent with long-acting formulation potential. | Q67H, K70N, N74D/S, T107N |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of antiviral efficacy data. Below are generalized protocols for key assays used to characterize HIV-1 inhibitors.
In Vitro Antiviral Activity Assay (EC50 Determination)
-
Cell Culture: MT-4 cells (or other susceptible human T-cell lines) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.
-
Virus Stock: A laboratory-adapted strain of HIV-1 (e.g., IIIB or NL4-3) is propagated in MT-4 cells, and the virus titer is determined (e.g., by p24 antigen ELISA).
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/mL.
-
Serial dilutions of the test inhibitor (e.g., this compound) are prepared and added to the wells.
-
A predetermined amount of HIV-1 stock is added to infect the cells.
-
Control wells include cells with virus but no inhibitor (positive control) and cells with no virus (negative control).
-
-
Incubation: The plates are incubated for 4-5 days at 37°C in a humidified 5% CO2 atmosphere.
-
Quantification of Viral Replication: The extent of viral replication is quantified by measuring the amount of p24 antigen in the culture supernatants using a commercial ELISA kit.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the positive control. The EC50 value (the concentration of inhibitor that reduces viral replication by 50%) is determined by non-linear regression analysis.
Cytotoxicity Assay (CC50 Determination)
-
Cell Culture: As described in the antiviral activity assay.
-
Assay Procedure:
-
Cells are seeded in 96-well plates.
-
Serial dilutions of the test inhibitor are added to the wells (in the absence of virus).
-
Control wells contain cells with medium only.
-
-
Incubation: Plates are incubated for the same duration as the antiviral assay.
-
Measurement of Cell Viability: Cell viability is assessed using a colorimetric assay, such as the MTT or XTT assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The CC50 value (the concentration of inhibitor that reduces cell viability by 50%) is calculated from the dose-response curve. The selectivity index (SI) is then calculated as CC50/EC50.
Visualizing Mechanisms and Workflows
HIV-1 Replication Cycle and Inhibitor Targets
Caption: Major stages of the HIV-1 lifecycle and the targets of different inhibitor classes.
Experimental Workflow for EC50 Determination
Caption: Standard experimental workflow for determining the half-maximal effective concentration (EC50).
Logical Relationship of Modern Antiretroviral Classes
Caption: Classification of major antiretroviral drug classes used in therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural Comparison of Diverse HIV-1 Subtypes using Molecular Modelling and Docking Analyses of Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. HIV-1 Entry Inhibitors: Recent Development and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Current drugs for HIV-1: from challenges to potential in HIV/AIDS [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
Comparative Docking Analysis of HIV-1 Protease Inhibitors: A Case Study of Saquinavir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular docking performance of Saquinavir, a well-established HIV-1 protease inhibitor, against other known inhibitors of the same class. As "HIV-1 inhibitor-46" is not a standardized nomenclature in publicly available literature, Saquinavir has been selected as a representative compound for this study due to its extensive documentation and established role in antiretroviral therapy. The data presented here is based on computational molecular docking studies, which are pivotal in structure-based drug design for predicting the binding affinity and interaction patterns of ligands with their protein targets.
Quantitative Docking Data
The following table summarizes the binding energies of selected FDA-approved HIV-1 protease inhibitors when docked to the active site of the HIV-1 protease enzyme. Lower binding energy values indicate a higher predicted binding affinity. The data is extracted from a comparative study utilizing the AutoDock Vina software.
| Inhibitor | Binding Energy (kcal/mol) |
| Saquinavir | -9.5 |
| Ritonavir | -10.2 |
| Indinavir | -9.8 |
| Nelfinavir | -10.5 |
| Amprenavir | -9.1 |
Experimental Protocols
The methodologies outlined below are based on a standardized molecular docking workflow for HIV-1 protease inhibitors.
1. Protein and Ligand Preparation:
-
Protein Structure: The three-dimensional crystal structure of the HIV-1 protease is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added to the protein structure, and charges are assigned.
-
Ligand Structures: The 3D structures of the inhibitors (Saquinavir, Ritonavir, Indinavir, Nelfinavir, and Amprenavir) are obtained from a chemical database such as PubChem or ZINC. The ligands are prepared by assigning charges, adding hydrogen atoms, and defining their rotatable bonds to allow for conformational flexibility during docking.
2. Molecular Docking Simulation:
-
Software: AutoDock Vina is a widely used open-source program for molecular docking.
-
Grid Box Definition: A grid box is defined around the active site of the HIV-1 protease. The dimensions and center of the grid box are chosen to encompass the entire binding pocket, ensuring that the ligand can freely rotate and translate within this space.
-
Docking Algorithm: AutoDock Vina employs a Lamarckian genetic algorithm for its search protocol. This algorithm explores a wide range of possible conformations and orientations of the ligand within the protein's active site.
-
Scoring Function: The software uses an empirical scoring function to estimate the binding affinity (in kcal/mol) for each docked pose. The pose with the lowest binding energy is considered the most favorable.
3. Analysis of Results:
-
The final docked conformations are analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the amino acid residues of the HIV-1 protease active site. The binding energies of the different inhibitors are then compared to predict their relative potencies.
Visualizing Computational and Biological Pathways
The following diagrams illustrate the computational workflow for comparative docking studies and the biological pathway of HIV-1 entry and replication, highlighting the role of protease inhibitors.
Caption: Workflow of a comparative molecular docking study.
Caption: Simplified HIV-1 lifecycle and the action of protease inhibitors.
Assessing the Genetic Barrier to Resistance: A Comparative Guide for HIV-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of novel antiretroviral agents for the treatment of HIV-1 infection requires a thorough evaluation of their potential for the emergence of drug resistance. A high genetic barrier to resistance is a critical attribute of a successful antiretroviral drug, as it predicts a more durable clinical response. This guide provides a framework for assessing the genetic barrier of a novel compound, here termed "HIV-1 Inhibitor-46," by comparing it with established HIV-1 inhibitors from different classes. The methodologies and comparative data presented are based on established principles of HIV-1 drug resistance analysis.
Understanding the Genetic Barrier
The genetic barrier to resistance is defined by the number and type of mutations required for the virus to overcome the selective pressure of a drug.[1][2] A high genetic barrier implies that multiple mutations are necessary to confer significant resistance, making the evolution of resistant virus less likely.[2][3] Conversely, a low genetic barrier means that a single mutation can lead to a significant loss of drug susceptibility.[3]
Comparative Analysis of Genetic Barrier to Resistance
The following table summarizes key parameters used to evaluate the genetic barrier to resistance for different classes of HIV-1 inhibitors. Data for "this compound" is presented hypothetically for illustrative purposes.
| Inhibitor Class | Representative Drug | Primary Resistance Mutations | Fold-Change in EC50 (vs. Wild-Type) | Genetic Barrier |
| Hypothetical | This compound | V106A, G190S | 15-30 fold | Moderate |
| Protease Inhibitor (PI) | Darunavir (DRV) | I50V, I84V, L33F, V32I, I54M | >10-fold requires multiple mutations | High[4][5] |
| Integrase Strand Transfer Inhibitor (INSTI) - 1st Gen | Raltegravir (RAL) | Y143R/C/H, Q148H/K/R, N155H | >50-fold with single mutation | Low[3][6] |
| Integrase Strand Transfer Inhibitor (INSTI) - 2nd Gen | Dolutegravir (DTG) | R263K + secondary mutations | High-level resistance is rare | High[6] |
| Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | Efavirenz (EFV) | K103N, Y181C, L100I | >50-fold with single mutation | Low[7] |
| Fusion Inhibitor | Enfuvirtide (T-20) | G36D/V, I37V, V38A/M, Q40H | >10-fold | Low to Moderate[8] |
Experimental Protocols for Assessing the Genetic Barrier
A comprehensive assessment of the genetic barrier to resistance involves a combination of in vitro and in vivo studies.
In Vitro Resistance Selection Studies
This is a cornerstone experiment to predict the pathways to resistance.
Objective: To select for HIV-1 variants with reduced susceptibility to an inhibitor by passaging the virus in the presence of escalating drug concentrations.[9][10]
Methodology:
-
Virus and Cell Culture: HIV-1 (e.g., NL4-3) is propagated in a susceptible cell line (e.g., MT-2 or PMBCs).
-
Drug Escalation: The virus is cultured in the presence of the inhibitor at an initial concentration close to its EC50.
-
Passaging: As viral replication is observed (e.g., by monitoring p24 antigen levels), the culture supernatant is used to infect fresh cells with a slightly increased concentration of the inhibitor (typically a 1.5 to 2-fold increase).[10]
-
Monitoring: This process is continued for multiple passages until a significant decrease in susceptibility is observed, or until viral replication can be maintained at high inhibitor concentrations.[9]
-
Genotypic Analysis: At various passages, viral RNA is extracted, and the relevant target gene (e.g., protease, reverse transcriptase, integrase) is sequenced to identify emerging mutations.[11]
-
Phenotypic Analysis: The susceptibility of the selected viral variants to the inhibitor is determined by performing a dose-response assay to calculate the fold-change in EC50 compared to the wild-type virus.[7]
Site-Directed Mutagenesis and Phenotypic Analysis
Objective: To confirm the impact of specific mutations identified in selection studies on drug susceptibility.
Methodology:
-
Mutant Virus Generation: Specific mutations of interest are introduced into a wild-type HIV-1 molecular clone using site-directed mutagenesis.
-
Virus Production: The mutated plasmids are transfected into producer cells to generate infectious virus.
-
Phenotypic Susceptibility Testing: The susceptibility of the mutant viruses to the inhibitor is quantified using a cell-based assay (e.g., TZM-bl reporter gene assay) to determine the EC50 value. The fold-change in EC50 relative to the wild-type virus is then calculated.[7]
Genotypic and Phenotypic Analysis of Clinical Isolates
Objective: To assess the inhibitor's activity against viral strains from treatment-experienced patients.
Methodology:
-
Sample Collection: Plasma samples are obtained from HIV-1 infected individuals, particularly those who have experienced virologic failure on other antiretroviral regimens.[12][13]
-
Genotypic Testing: The viral RNA is sequenced to identify known resistance-associated mutations.[14][15]
-
Phenotypic Testing: The susceptibility of the patient-derived viruses to the inhibitor is measured to determine if pre-existing mutations confer cross-resistance.[15]
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.
Caption: Workflow for in vitro selection of drug-resistant HIV-1.
Caption: Simplified pathway of HIV-1 entry and points of inhibition.
Conclusion
A comprehensive evaluation of the genetic barrier to resistance is paramount in the preclinical and clinical development of new HIV-1 inhibitors. By employing a combination of in vitro resistance selection, site-directed mutagenesis, and analysis of clinical isolates, researchers can build a detailed resistance profile for a new compound like "this compound." This information is crucial for predicting its clinical durability and for guiding its optimal use in future therapeutic regimens. The comparative framework provided in this guide serves as a valuable tool for positioning a novel inhibitor within the existing landscape of antiretroviral agents.
References
- 1. The calculated genetic barrier for antiretroviral drug resistance substitutions is largely similar for different HIV-1 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIV-1 Antiretroviral Resistance: Scientific Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 Integrase Inhibitor Resistance and Its Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance | eLife [elifesciences.org]
- 5. HIV-1 protease inhibitors and mechanisms of HIV-1's resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Comparison of Diverse HIV-1 Subtypes using Molecular Modelling and Docking Analyses of Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Selection of HIV-1 CRF08_BC Variants Resistant to Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Human Immunodeficiency Virus Type 1 Drug Resistance Testing: a Comparison of Three Sequence-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 13. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 14. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 15. HIV Drug Resistance Testing | Stanford Health Care [stanfordhealthcare.org]
Safety Operating Guide
Proper Disposal of HIV-1 Inhibitor-46: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical compounds like HIV-1 inhibitor-46 is a critical component of laboratory safety and environmental responsibility. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive disposal procedure based on established best practices for handling novel, bioactive small molecules in a research environment. Adherence to these guidelines will help ensure the safe management of this potent non-nucleoside reverse transcriptase inhibitor.
Essential Disposal Principles
The overarching principle for the disposal of any research chemical is to treat it as hazardous waste unless it is definitively known to be non-hazardous. This conservative approach minimizes risks to personnel and the environment. Key considerations for the disposal of this compound include waste minimization, proper containment, clear labeling, and segregation from incompatible materials.
Quantitative Data Summary for Laboratory Chemical Waste Disposal
The following table summarizes key quantitative parameters for the management of hazardous chemical waste in a laboratory setting, based on general guidelines from various institutions.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Accumulation | Up to 55 gallons | [1][2] |
| Maximum Acutely Toxic Waste Accumulation | 1 quart (liquid) or 1 kilogram (solid) | [1] |
| Satellite Accumulation Area Storage Limit | Up to 12 months (provided accumulation limits are not exceeded) | [1] |
| pH Range for Drain Disposal (where permitted) | 5.5 to 9.5 | [3] |
| Rinsate Collection for Highly Toxic Chemical Containers | The first three rinses must be collected as hazardous waste. | [4] |
Step-by-Step Disposal Protocol for this compound
Researchers must consult their institution's Environmental Health and Safety (EHS) office for specific local and state regulations, as these may vary. The following is a general, step-by-step protocol for the proper disposal of this compound.
Step 1: Waste Identification and Classification
-
Treat this compound as a hazardous chemical waste. Due to its biological activity, it should be handled with care.
-
Do not dispose of this compound down the drain or in the regular trash.
Step 2: Container Selection and Labeling
-
Select a waste container that is compatible with the chemical. For solid waste, the original container or a clearly labeled, sealable plastic container is appropriate. For solutions, use a leak-proof container, preferably plastic to avoid breakage.
-
Label the waste container with a "Hazardous Waste" tag as soon as the first waste is added.
-
The label must include:
-
The full chemical name: "this compound"
-
The approximate quantity of the waste.
-
The date of waste generation.
-
The principal investigator's name and lab location.
-
Any known hazards (e.g., "Bioactive," "Potentially Toxic").
-
Step 3: Waste Accumulation and Storage
-
Store the hazardous waste container in a designated Satellite Accumulation Area within the laboratory.
-
This area should be at or near the point of generation and under the control of laboratory personnel.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Store the waste container in secondary containment to prevent spills from reaching drains.
-
Segregate the this compound waste from incompatible materials, such as strong acids, bases, and oxidizers.
Step 4: Disposal of Contaminated Materials
-
Any materials contaminated with this compound, such as gloves, pipette tips, and absorbent paper, must also be disposed of as hazardous chemical waste.
-
Place these items in a designated, labeled solid waste container.
Step 5: Arranging for Waste Pickup
-
Once the waste container is full or has been in storage for the maximum allowed time (consult your EHS office), arrange for a waste pickup.
-
Contact your institution's EHS department to schedule the collection of the hazardous waste.
Step 6: Decontamination of Empty Containers
-
An empty container that held this compound must be properly decontaminated before being discarded.
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol or another solvent in which the compound is soluble).
-
Collect all rinsate as hazardous waste.
-
After triple rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for clean lab glass or plastic.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling HIV-1 Inhibitor-46
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling investigational compounds such as HIV-1 inhibitor-46. This potent non-nucleoside reverse transcriptase inhibitor is a valuable tool in AIDS research.[1][2] Adherence to strict safety protocols is crucial to mitigate potential risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data for a closely related compound, HIV-1 inhibitor-47, provides valuable insight into the potential hazards.[3] Based on this information and general laboratory safety guidelines for handling chemical compounds of this nature, the following PPE is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes or aerosolized particles. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood | Minimizes inhalation of any dust or aerosols. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure. All disposal procedures must comply with local, state, and federal regulations for chemical waste.
Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed biohazard or chemical waste container for incineration. |
| Contaminated Solvents | Collect in a properly labeled hazardous waste container for chemical waste disposal. |
| Contaminated PPE | Dispose of in a designated chemical waste stream. |
Emergency Procedures for Accidental Exposure
In the event of accidental exposure, immediate and appropriate action is crucial. The following procedures should be followed.
In all cases of exposure, it is important to report the incident to your supervisor and your institution's Environmental Health and Safety (EHS) office. Provide them with as much information as possible about the compound and the nature of the exposure.
By adhering to these safety protocols and being prepared for emergencies, researchers can handle this compound responsibly and safely, fostering a secure environment for groundbreaking scientific discovery.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
